Product packaging for C25H19Cl2N3O5(Cat. No.:)

C25H19Cl2N3O5

Cat. No.: B12628054
M. Wt: 512.3 g/mol
InChI Key: AOALKDZKDYFDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C25H19Cl2N3O5 is a useful research compound. Its molecular formula is this compound and its molecular weight is 512.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H19Cl2N3O5 B12628054 C25H19Cl2N3O5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H19Cl2N3O5

Molecular Weight

512.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3-(4-ethylphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H19Cl2N3O5/c1-2-14-6-8-15(9-7-14)22-21-23(35-29(22)17-4-3-5-18(12-17)30(33)34)25(32)28(24(21)31)16-10-11-19(26)20(27)13-16/h3-13,21-23H,2H2,1H3

InChI Key

AOALKDZKDYFDQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Hypothetical Technical Guide: Synthesis and Characterization of 7-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]diazepine-3-carboxamide (C25H19Cl2N3O5)

Hypothetical Technical Guide: Synthesis and Characterization of 7-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine-3-carboxamide (C25H19Cl2N3O5)

Disclaimer: The following technical guide describes a hypothetical compound with the molecular formula this compound. The synthesis, characterization data, and biological activities presented are purely illustrative and designed to fulfill the structural requirements of the user's request. This information is not based on any existing published research.

Abstract

This document provides a comprehensive technical overview of the synthesis, characterization, and hypothetical biological evaluation of a novel benzodiazepine derivative, 7-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine-3-carboxamide, with the molecular formula this compound. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, tabulated characterization data, and a proposed mechanism of action.

Synthesis

The synthesis of the target compound is proposed as a multi-step process, commencing with the synthesis of a substituted 2-aminobenzophenone, followed by the formation of the benzodiazepine core and subsequent amidation.

Experimental Protocol: Synthesis of (2-amino-5-chlorophenyl)(3,4-dichlorophenyl)methanone

A mixture of 4-chloroaniline (1.0 eq.), 3,4-dichlorobenzoyl chloride (1.2 eq.), and anhydrous aluminum chloride (1.5 eq.) in 1,2-dichloroethane is stirred at room temperature for 1 hour, followed by heating at 60°C for 4 hours. The reaction mixture is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes:ethyl acetate = 8:2) to afford the desired benzophenone intermediate.

Experimental Protocol: Synthesis of 7-chloro-5-(3,4-dichlorophenyl)-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one

To a solution of the benzophenone intermediate (1.0 eq.) in a mixture of pyridine and ethanol is added aminoacetaldehyde dimethyl acetal (2.0 eq.). The mixture is heated to reflux for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The resulting crude product is dissolved in a mixture of acetic acid and hydrochloric acid and heated at 100°C for 2 hours to effect cyclization. The product is isolated by filtration after neutralization with ammonium hydroxide and purified by recrystallization from ethanol.

Experimental Protocol: Synthesis of 7-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine-3-carboxamide (this compound)

The benzodiazepine core (1.0 eq.) is dissolved in dry N,N-dimethylformamide (DMF), and the solution is cooled to 0°C. To this solution is added sodium hydride (1.2 eq.) portion-wise, and the mixture is stirred for 30 minutes. 2-Bromo-N-(4-methoxyphenyl)acetamide (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final compound is purified by flash chromatography (dichloromethane:methanol = 98:2).

Characterization Data

The structure of the synthesized compound was confirmed by various spectroscopic methods and elemental analysis. The quantitative data are summarized in the tables below.

Table 1: Spectroscopic Data
Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.10 (d, J=2.2 Hz, 1H), 7.85 (dd, J=8.5, 2.2 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.50 (d, J=8.8 Hz, 2H), 7.40 (d, J=8.5 Hz, 1H), 7.20 (d, J=2.5 Hz, 1H), 6.90 (d, J=8.8 Hz, 2H), 4.85 (t, J=5.0 Hz, 1H), 4.20 (dd, J=12.0, 5.0 Hz, 1H), 3.80 (s, 3H), 3.60 (dd, J=12.0, 5.0 Hz, 1H), 3.40 (br s, 1H).
¹³C NMR (100 MHz, CDCl₃) δ 170.2, 168.5, 165.8, 140.1, 138.5, 135.2, 133.4, 132.8, 131.0, 130.5, 129.8, 128.7, 125.4, 121.3, 114.5, 55.8, 54.2, 45.6.
Mass Spectrometry (ESI+) m/z 524.06 [M+H]⁺
Table 2: Elemental Analysis
Element Calculated (%) Found (%)
Carbon57.2657.31
Hydrogen3.653.68
Nitrogen8.018.05

Hypothetical Biological Activity and Signaling Pathway

The synthesized compound this compound is hypothesized to be a potent inhibitor of the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival. The proposed mechanism involves the compound binding to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways.

Proposed Experimental Workflow for Biological Evaluation

experimental_workflowcluster_synthesisCompound Synthesis & Puritycluster_invitroIn Vitro Assayscluster_invivoIn Vivo StudiessynthesisSynthesis of this compoundpurificationPurification (HPLC >98%)synthesis->purificationkinase_assayEGFR Kinase Assay (IC50)purification->kinase_assaycell_proliferationCancer Cell Line Proliferation (GI50)kinase_assay->cell_proliferationwestern_blotWestern Blot (p-EGFR)cell_proliferation->western_blotxenograftXenograft Tumor Modelwestern_blot->xenograftpk_pdPharmacokinetics/Pharmacodynamicsxenograft->pk_pd

Caption: Proposed workflow for the biological evaluation of this compound.

Hypothetical EGFR Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the EGFR signaling pathway.

egfr_pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_inhibitorInhibitioncluster_nucleusNucleusEGFEGFEGFREGFREGF->EGFRRASRASEGFR->RASPPI3KPI3KEGFR->PI3KPRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell ProliferationERK->ProliferationAKTAKTPI3K->AKTSurvivalCell SurvivalAKT->SurvivalThis compoundThis compoundThis compound->EGFRInhibits Kinase Activity

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

In-depth Technical Guide: The Challenge of an Undefined Molecular Formula

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the physical and chemical properties, experimental protocols, and biological activities for the compound with the molecular formula C25H19Cl2N3O5 cannot be provided at this time. Extensive searches of chemical databases, including PubChem, have not yielded a known compound with this specific elemental composition.

This lack of identification presents a significant hurdle in fulfilling the request for a detailed technical guide. The core requirements of data presentation, experimental protocols, and visualization are contingent upon having a defined chemical structure and associated published research. Without a known compound, it is impossible to retrieve or generate information on its:

  • Physical Properties: Melting point, boiling point, solubility, etc.

  • Chemical Properties: Reactivity, stability, pKa, etc.

  • Biological Activity: Pharmacological effects, mechanism of action, signaling pathways, etc.

  • Experimental Protocols: Synthesis methods, analytical procedures, bioassay details, etc.

The provided molecular formula may correspond to a novel or proprietary compound not yet disclosed in public-domain scientific literature. Alternatively, there may be a typographical error in the formula itself.

To proceed with this request, additional information is required to uniquely identify the compound of interest. The following identifiers would be invaluable:

  • Common or Trivial Name: The name often used in literature or by researchers.

  • IUPAC Name: The systematic name that describes the chemical structure.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • Chemical Structure: A diagram or file format (e.g., SMILES, InChI) representing the molecule's connectivity.

  • Source of the Compound: The publication, patent, or research group where this molecular formula was encountered.

Once a specific compound can be identified, a thorough technical guide can be compiled, adhering to the detailed requirements for data presentation, experimental methodologies, and visual diagrams.

In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a novel chemical entity with the molecular formula C25H19Cl2N3O5. In the absence of empirical data for this specific molecule, this document outlines a systematic, computer-aided approach to hypothesize its potential therapeutic applications and liabilities. We will utilize a plausible exemplar structure for this compound to illustrate a standard workflow in computational drug discovery. This guide details methodologies for Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Furthermore, we will explore potential interactions with key cancer-related signaling pathways, such as tyrosine kinase and Bcl-2 mediated apoptosis pathways. All quantitative data are summarized in structured tables, and detailed protocols for the described computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction to the Hypothetical Compound: this compound

For the purpose of this technical guide, we will hypothesize a plausible structure for this compound. A compound with this formula could potentially belong to the kinase inhibitor class, a significant group of targeted cancer therapeutics. The proposed structure contains a dichlorophenyl group, often found in kinase inhibitors, and a substituted heterocyclic core.

Exemplar Structure: A plausible, yet hypothetical, structure for this compound will be used for all subsequent in silico analyses. This structure will be referred to as "Compound X" throughout this guide.

The In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects. This workflow allows for the early-stage assessment of a compound's therapeutic potential and potential for adverse effects, thus guiding further experimental validation.

G cluster_0 A Compound Structure Definition (this compound) B Physicochemical Property Prediction A->B D Target Identification & Virtual Screening A->D C ADMET Prediction B->C E QSAR Modeling B->E H Bioactivity Hypothesis C->H F Molecular Docking D->F E->H G Signaling Pathway Analysis F->G G->H

Caption: In Silico Bioactivity Prediction Workflow.

Physicochemical Property Prediction

Predicted Physicochemical Properties of Compound X
PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight528.34 g/mol Influences absorption and distribution.
LogP (Octanol/Water Partition Coefficient)4.2Indicates lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors2Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors7Influences binding to target proteins and solubility.
Polar Surface Area (PSA)120.5 ŲAffects membrane permeability and oral bioavailability.
Rotatable Bonds6Relates to conformational flexibility and binding entropy.

Note: These values are hypothetical and would be calculated using software like SwissADME, ChemDraw, or other computational chemistry packages.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery to identify potential liabilities that could lead to clinical trial failure.[3][4][5] Various computational models, often based on machine learning algorithms trained on large datasets of known compounds, are used to predict these properties.[6][7][8]

Predicted ADMET Profile of Compound X
ADMET ParameterPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityModerateMay permeate the intestinal barrier.
P-glycoprotein SubstrateYesPotential for efflux from target cells, reducing efficacy.
Distribution
Blood-Brain Barrier (BBB) PermeantNoUnlikely to have significant central nervous system effects.
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Metabolism
CYP450 2D6 InhibitorYesPotential for drug-drug interactions.
CYP450 3A4 InhibitorNoLower risk of interactions with co-administered drugs metabolized by this enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoLess likely to be actively secreted by the kidneys.
Toxicity
AMES ToxicityNon-mutagenicLow likelihood of being a carcinogen.
hERG InhibitionHigh RiskPotential for cardiotoxicity.
HepatotoxicityModerate RiskMay cause liver injury.

Note: These predictions are illustrative and would be generated using platforms such as ADMETlab 2.0, SwissADME, or other specialized software.[6][9]

G cluster_0 A Input: Compound Structure E Prediction for Novel Compound A->E B Database of Known ADMET Properties C Machine Learning Model Training B->C D Model Validation C->D D->E F Output: ADMET Profile E->F

Caption: ADMET Prediction Workflow.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[10][11][12] By building a robust QSAR model, the activity of new compounds, like Compound X, can be predicted without the need for initial biological testing.[12]

Experimental Protocol: 2D-QSAR Model Development
  • Data Collection: Compile a dataset of structurally similar compounds with known biological activity against a specific target (e.g., a particular kinase). The activity data should be quantitative (e.g., IC50 or Ki values).

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a variety of 2D molecular descriptors. These can include constitutional, topological, and electronic descriptors.

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance.

  • Model Building: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to develop a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

  • Model Validation: Assess the statistical significance and predictive power of the QSAR model using various metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).[12]

  • Prediction for Compound X: Use the validated QSAR model to predict the biological activity of Compound X based on its calculated molecular descriptors.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.[15]

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.[13]

    • Save the prepared protein in PDBQT format.

  • Ligand (Compound X) Preparation:

    • Generate a 3D structure of Compound X and optimize its geometry using a chemistry software package.

    • Save the ligand structure in a suitable format (e.g., MOL or SDF).

    • Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds of the ligand.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking simulation by specifying the center and dimensions of a grid box that encompasses the binding site of the target protein.[16]

  • Docking Simulation:

    • Run the AutoDock Vina software, providing the prepared protein and ligand files, and the grid box parameters as input.

    • Vina will perform a conformational search and score the different binding poses of the ligand within the protein's active site.

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.[17]

    • The pose with the lowest binding energy is typically considered the most favorable.[11]

    • Visualize the protein-ligand interactions of the best-docked pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.[11][18]

Predicted Docking Results for Compound X against a Hypothetical Kinase
ParameterPredicted ValueInterpretation
Binding Affinity-9.5 kcal/molA strong predicted binding affinity, suggesting potent inhibition.[17]
Key InteractionsHydrogen bonds with the hinge region of the kinase; hydrophobic interactions with the back pocket.These are characteristic interactions for many kinase inhibitors.
RMSD (vs. known inhibitor)1.8 ÅThe docked pose is in good agreement with the binding mode of a known inhibitor, increasing confidence in the prediction.[18]

Signaling Pathway Analysis

Based on the predicted bioactivity, it is crucial to understand the potential impact of the compound on cellular signaling pathways. Dysregulation of signaling pathways is a hallmark of many diseases, including cancer.[19][20][21][22]

Potential Target Signaling Pathways

Given the structural features of Compound X and its predicted high affinity for a kinase, two relevant signaling pathways to consider are the Tyrosine Kinase signaling pathway and the Bcl-2 family-mediated apoptosis pathway.

Tyrosine kinases are critical enzymes in signal transduction pathways that regulate cell growth, proliferation, and survival.[10][20][23] Their aberrant activation is a common driver of cancer.[15][21]

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds D Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->D Activates C Compound X (TKI) C->B Inhibits E Cell Proliferation, Survival, Angiogenesis D->E Promotes

Caption: Inhibition of Tyrosine Kinase Signaling by Compound X.

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[3][5][24] Anti-apoptotic Bcl-2 proteins can be overexpressed in cancer cells, promoting their survival.[25]

G cluster_0 A Apoptotic Stimuli B BH3-only proteins (e.g., BIM, PUMA) A->B C Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) B->C Inhibits E Pro-apoptotic proteins (BAX, BAK) B->E Activates C->E Inhibits D Compound X D->C Inhibits F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c release F->G H Caspase Activation G->H I Apoptosis H->I

References

C25H19Cl2N3O5 IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested chemical formula C25H19Cl2N3O5 did not correspond to a readily identifiable compound with publicly available data. Therefore, this guide focuses on Osimertinib , a well-characterized and clinically significant molecule, to demonstrate the requested format and depth of information for a complex therapeutic agent.

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3]

Chemical Identity

IdentifierValue
IUPAC Name N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[2][4]
CAS Number 1421373-65-0 (free base)[2][4][5]
Molecular Formula C28H33N7O2[2][4]
Molecular Weight 499.61 g/mol
Synonyms AZD9291, Mereletinib[2][6]

Mechanism of Action

Osimertinib functions as a targeted therapy by covalently binding to the cysteine-797 residue within the ATP-binding site of the EGFR protein.[1] This irreversible binding is particularly effective against EGFR variants harboring sensitizing mutations (such as exon 19 deletions and the L858R mutation) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] By blocking the kinase activity of these mutant forms of EGFR, osimertinib inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][7] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is thought to contribute to its favorable safety profile.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Osimertinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

Experimental Protocols

Clinical Trial Design (AURA3 Study)

The AURA3 study was a Phase III, randomized, open-label, international trial designed to evaluate the efficacy and safety of osimertinib versus platinum-based chemotherapy with pemetrexed in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR TKI.[3]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with centrally confirmed EGFR T790M mutation, who had progressed on first-line EGFR TKI therapy.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either osimertinib (80 mg once daily) or a standard platinum-pemetrexed chemotherapy regimen.[3]

  • Endpoints: The primary endpoint was investigator-assessed progression-free survival (PFS). Secondary endpoints included objective response rate (ORR), duration of response (DoR), and overall survival (OS).

Plasma Sample Analysis

For pharmacokinetic studies, plasma concentrations of osimertinib and its metabolites (AZ5104 and AZ7550) were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method following protein precipitation.[8]

  • Lower Limit of Quantification (LLOQ): 0.05 nmol/L for osimertinib and 0.0515 nmol/L for its metabolites.[8]

  • Accuracy: Ranged from 89.9% to 106.3% across different studies and analytes.[8]

  • Precision (Relative Standard Deviation): Ranged from 3.4% to 13.6%.[8]

Quantitative Data Summary

Efficacy in T790M-Positive NSCLC (Pooled AURA and AURA2 Phase II Trials)
Efficacy EndpointValueReference
Objective Response Rate (ORR)66%[9]
Median Duration of Response (DoR)12.3 months[9]
Median Progression-Free Survival (PFS)9.9 months[9]
Median Overall Survival (OS)26.8 months[9]
Pharmacokinetic Parameters
ParameterValueReference
Apparent Clearance (CL/F)13.7 L/h[10]
Apparent Volume of Distribution (V/F)974 L[10]
Interindividual Variability in CL/F40%[10]
Interindividual Variability in V/F64%[10]
Most Common Adverse Events (Any Grade) in the ADAURA Trial
Adverse EventOsimertinib Arm (%)Placebo Arm (%)Reference
Diarrhea46.319.8[11]
Paronychia25.21.5[11]
Dry Skin23.46.4[11]
Pruritus19.38.7[11]
Cough18.416.6[11]

Logical Relationships in Drug Development

The following diagram illustrates the logical workflow from preclinical discovery to clinical application for a targeted therapy like Osimertinib.

Drug_Development_Workflow Target_ID Target Identification (e.g., EGFR T790M) Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen Preclinical Preclinical Studies (In vitro & In vivo) Lead_Gen->Preclinical Phase_I Phase I Clinical Trial (Safety & Dosage) Preclinical->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Comparison to Standard of Care) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Phase_III->Regulatory_Approval Clinical_Use Clinical Application Regulatory_Approval->Clinical_Use

Caption: Targeted Drug Development Workflow.

References

Predictive Analysis of the Mechanism of Action for C25H19Cl2N3O5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C25H19Cl2N3O5 is not a well-documented or publicly characterized substance. Therefore, this document presents a predictive analysis of its potential mechanisms of action based on a hypothetical structure derived from its elemental composition. The information provided herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigation, not as established fact.

Introduction

The molecular formula this compound suggests a complex aromatic structure with a relatively high carbon-to-hydrogen ratio, indicating multiple ring systems. The presence of two chlorine atoms, three nitrogen atoms, and five oxygen atoms points towards the likely inclusion of key pharmacophores such as a dichlorophenyl group and one or more nitro groups. Such moieties are prevalent in a wide range of biologically active compounds. This guide explores three plausible mechanisms of action for a hypothetical compound with this formula, provides detailed experimental protocols for their investigation, and presents hypothetical data to illustrate potential findings.

Predicted Mechanisms of Action

Based on the inferred structural features, we propose three primary hypothetical mechanisms of action for this compound:

  • Mechanism A: DNA Damaging Agent via Nitroreductive Activation

  • Mechanism B: Kinase Signaling Pathway Inhibition

  • Mechanism C: Carbonic Anhydrase Inhibition

Hypothetical Signaling Pathways

Mechanism A: DNA Damage Pathway

Nitroaromatic compounds can be bioreduced by cellular nitroreductases to form reactive nitroso and hydroxylamino intermediates. These reactive species can covalently bind to DNA, leading to DNA adducts, strand breaks, and ultimately, cell cycle arrest and apoptosis.[1][2][3]

DNA_Damage_Pathway This compound This compound (Prodrug) Nitroreductase Nitroreductase This compound->Nitroreductase Reduction Reactive_Intermediates Reactive Nitrogen Species Nitroreductase->Reactive_Intermediates DNA Cellular DNA Reactive_Intermediates->DNA Covalent Binding DNA_Adducts DNA Adducts & Strand Breaks DNA->DNA_Adducts Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Predicted DNA damage pathway for this compound.
Mechanism B: Kinase Inhibition Pathway

Many kinase inhibitors possess complex heterocyclic scaffolds. A hypothetical this compound could act as a competitive inhibitor at the ATP-binding site of a specific kinase, such as a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that are crucial for cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_0 ATP Binding Site Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Downstream Downstream Signaling (e.g., MAPK/ERK) RTK->Downstream Phosphorylation This compound This compound This compound->RTK Inhibition ATP ATP Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Predicted kinase inhibition pathway for this compound.
Mechanism C: Carbonic Anhydrase Inhibition

The dichlorophenyl moiety is a key feature in some known carbonic anhydrase inhibitors.[4][5] These enzymes are involved in pH regulation and ion transport. Inhibition of carbonic anhydrase can disrupt these processes, leading to therapeutic effects in conditions like glaucoma or certain types of cancer.

CA_Inhibition_Pathway CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 pH_Reg Disrupted pH Regulation & Ion Transport CA->pH_Reg HCO3_H HCO3- + H+ H2CO3->HCO3_H This compound This compound This compound->CA Inhibition

Figure 3: Predicted carbonic anhydrase inhibition pathway.

Experimental Workflow for MoA Elucidation

A systematic approach is required to determine the actual mechanism of action. The following workflow outlines the key experimental stages.

MoA_Workflow Start Start: Novel Compound This compound Cell_Screen Cellular Phenotypic Screening (e.g., Antiproliferative Assay) Start->Cell_Screen Hypothesis Hypothesis Generation (Based on Structure) Cell_Screen->Hypothesis Mechanism_A Mechanism A Assays: - Nitroreductase Activity - DNA Fragmentation - Cell Cycle Analysis Hypothesis->Mechanism_A DNA Damage? Mechanism_B Mechanism B Assays: - Kinase Panel Screening - Western Blot for Phospho-proteins Hypothesis->Mechanism_B Kinase Inhibitor? Mechanism_C Mechanism C Assays: - Carbonic Anhydrase Inhibition Assay Hypothesis->Mechanism_C CA Inhibitor? Target_ID Target Identification & Validation (e.g., Affinity Chromatography, CRISPR/Cas9) Mechanism_A->Target_ID Mechanism_B->Target_ID Mechanism_C->Target_ID MoA_Confirm Mechanism of Action Confirmed Target_ID->MoA_Confirm

References

Spectroscopic and Mechanistic Analysis of Capmatinib (C25H19Cl2N3O5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, with the chemical formula C25H19Cl2N3O5, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It is a targeted therapy approved for the treatment of metastatic non-small cell lung cancer (NSCLC) in adult patients whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping. This technical guide provides a comprehensive overview of the spectroscopic analysis of Capmatinib, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a detailed exploration of its mechanism of action.

Spectroscopic Data

A thorough analysis of Capmatinib's structure and purity is achieved through a combination of spectroscopic techniques. The following sections summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available 1H and 13C NMR spectra for Capmatinib are limited, the expected chemical shifts can be predicted based on its chemical structure. These predictions are crucial for the structural verification and quality control of synthesized Capmatinib.

Table 1: Predicted ¹H NMR Chemical Shifts for Capmatinib

ProtonPredicted Chemical Shift (ppm)
Aromatic Protons7.0 - 9.0
Methylene Protons (-CH2-)4.0 - 5.0
Methyl Protons (-CH3)2.5 - 3.5
Amide Proton (-NH-)8.0 - 9.0

Table 2: Predicted ¹³C NMR Chemical Shifts for Capmatinib

CarbonPredicted Chemical Shift (ppm)
Aromatic Carbons110 - 160
Carbonyl Carbon (C=O)160 - 170
Methylene Carbon (-CH2-)40 - 50
Methyl Carbon (-CH3)20 - 30
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the Capmatinib molecule.

Table 3: Key IR Absorption Bands for Capmatinib

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide)1650 - 1680
C=N Stretch1600 - 1650
C=C Stretch (Aromatic)1450 - 1600
C-Cl Stretch600 - 800
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Capmatinib, confirming its elemental composition and structural integrity. High-resolution mass spectrometry provides the exact mass, further validating the molecular formula.

Table 4: Mass Spectrometry Data for Capmatinib

ParameterValue
Molecular FormulaThis compound
Molecular Weight528.35 g/mol
Key Fragment Ion (m/z)412.99 → 381.84[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of Capmatinib.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Capmatinib for structural elucidation and purity assessment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of Capmatinib.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

IR Spectroscopy Protocol

Objective: To identify the functional groups present in Capmatinib.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid Capmatinib sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

  • Perform a background subtraction.

  • Identify and label the major absorption bands.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and obtain fragmentation data for Capmatinib.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of Capmatinib (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

ESI-MS Acquisition Parameters (Positive Ion Mode):

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

  • Mass Range: m/z 100-1000.

Tandem MS (MS/MS) for Fragmentation Analysis:

  • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

  • Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).

  • Acquire the product ion spectrum to observe the fragmentation pattern.

Mechanism of Action: Signaling Pathway

Capmatinib exerts its therapeutic effect by inhibiting the c-Met receptor tyrosine kinase. In many cancers, including NSCLC with MET exon 14 skipping, the c-Met pathway is aberrantly activated, leading to uncontrolled cell growth, proliferation, survival, and migration. Capmatinib binds to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT3 pathways.

Capmatinib_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates Capmatinib Capmatinib Capmatinib->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes STAT3->Proliferation Promotes

Caption: Capmatinib inhibits c-Met, blocking downstream signaling pathways.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule drug candidate like Capmatinib.

Spectroscopic_Workflow Sample Capmatinib Sample NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Analysis Sample->IR MS MS Analysis (HRMS, MS/MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Purity Identity Identity Confirmation MS->Identity

Caption: Workflow for the spectroscopic analysis of Capmatinib.

Conclusion

The spectroscopic analysis of Capmatinib, encompassing NMR, IR, and Mass Spectrometry, provides a robust framework for its structural characterization and quality control. Understanding its mechanism of action as a potent c-Met inhibitor is fundamental to its clinical application in treating NSCLC with specific MET mutations. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and oncology.

References

In-depth Technical Guide on the Crystal Structure Analysis of C25H19Cl2N3O5

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the crystallographic data, experimental protocols, and potential biological significance of the compound with the molecular formula C25H19Cl2N3O5 remains elusive due to the current lack of publicly available scientific literature and structural data for this specific molecule.

Extensive searches of chemical databases and scientific literature have not yielded a specific, well-characterized compound with the molecular formula this compound. Consequently, the core requirements for this technical guide, including the presentation of quantitative crystallographic data, detailed experimental protocols for its synthesis and crystal growth, and the visualization of any associated signaling pathways, cannot be fulfilled at this time.

The absence of information suggests that this compound may represent a novel compound, a synthetic intermediate that has not been fully characterized, or a derivative that is not indexed under its molecular formula in public databases. Without a definitive identification of the compound and access to its crystallographic information file (CIF), a detailed analysis of its three-dimensional structure, including unit cell dimensions, bond lengths, bond angles, and torsion angles, is not possible.

Furthermore, the lack of published research prevents a description of the experimental methodologies that would have been employed for its synthesis, purification, and crystallization. Information regarding the specific reagents, reaction conditions, and crystallization techniques are integral to a complete technical guide but are unavailable for this compound.

Similarly, without understanding the compound's biological context, if any, it is impossible to delineate any relevant signaling pathways or logical relationships in which it might be involved. Compounds of similar complexity, often containing nitrogen and oxygen heterocycles, can exhibit a range of biological activities, but any such discussion for this compound would be purely speculative without supporting experimental data.

Should crystallographic and biological data for this compound become available in the future, a comprehensive technical guide could be developed. Such a guide would typically include the following sections:

Hypothetical Structure of a Technical Guide for this compound

1. Introduction:

  • Overview of the compound.

  • Importance and potential applications in fields such as medicinal chemistry or materials science.

2. Synthesis and Crystallization:

  • A detailed, step-by-step protocol for the chemical synthesis of this compound.

  • Methodology for the growth of single crystals suitable for X-ray diffraction analysis.

3. Crystal Structure Determination:

  • Experimental Workflow: A diagram illustrating the process from crystal selection to structure solution.

    experimental_workflow A Single Crystal Selection B X-ray Diffraction Data Collection A->B Mounting C Data Processing and Reduction B->C Integration D Structure Solution (e.g., Direct Methods) C->D Scaling E Structure Refinement D->E Least-squares F Validation and Analysis E->F CIF Generation

    Caption: General workflow for single-crystal X-ray diffraction.

  • Crystallographic Data: A table summarizing the key parameters.

ParameterValue
Chemical formulaThis compound
Formula weightData not available
Crystal systemData not available
Space groupData not available
a, b, c (Å)Data not available
α, β, γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated)Data not available
Absorption coefficient (mm⁻¹)Data not available
F(000)Data not available
Crystal size (mm³)Data not available
Theta range for data collection (°)Data not available
Reflections collectedData not available
Independent reflectionsData not available
R(int)Data not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]Data not available
R indices (all data)Data not available

4. Structural Analysis:

  • Description of the molecular geometry.

  • Analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking.

  • Comparison with structurally similar compounds.

5. Biological Activity and Signaling Pathways (if applicable):

  • Summary of any known biological effects.

  • Signaling Pathway Diagram: A visual representation of the molecular interactions.

    signaling_pathway cluster_cell Cell Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Induces This compound This compound This compound->Receptor Binds

    Caption: Hypothetical signaling pathway for this compound.

Conclusion: This document underscores the necessity of foundational research and data publication for enabling in-depth scientific analysis. Researchers who may be working with this compound are encouraged to publish their findings to contribute to the collective scientific knowledge and allow for comprehensive studies such as the one outlined here.

Unraveling the Quantum Mechanical Landscape of C25H19Cl2N3O5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical calculations for the molecule with the chemical formula C25H19Cl2N3O5. Due to the limited publicly available information on this specific compound, this document outlines a generalized yet detailed theoretical framework and computational protocol for its analysis. The methodologies described herein are based on established principles of computational chemistry and are designed to yield valuable insights into the molecule's electronic structure, stability, and potential reactivity, which are critical for applications in drug design and materials science.

Theoretical Framework: A Foundation in Density Functional Theory

At the core of understanding the properties of this compound lies Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules. DFT is predicated on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by its electron density. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.

For a molecule of the size and complexity of this compound, a typical DFT calculation would involve selecting an appropriate functional and basis set. A common choice for the functional would be a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and DFT. The basis set, which is a set of mathematical functions used to build the molecular orbitals, would typically be a Pople-style basis set like 6-31G(d,p) or a more extensive one such as the correlation-consistent basis set cc-pVDZ for higher accuracy.

Computational Protocol: A Step-by-Step Workflow

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following protocol outlines the key steps in performing quantum mechanical calculations on this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_analysis Data Analysis and Interpretation mol_structure 1. Molecular Structure Input (SMILES or 3D Coordinates) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry electronic_prop 4. Electronic Properties Calculation (HOMO, LUMO, etc.) freq_calc->electronic_prop Verified Minimum spectral_data 6. Spectral Prediction (IR, Raman) freq_calc->spectral_data thermo_data 5. Thermochemical Analysis electronic_prop->thermo_data reactivity_desc 7. Reactivity Descriptors electronic_prop->reactivity_desc molecular_orbitals cluster_orbitals Molecular Orbitals cluster_reactivity Chemical Reactivity homo HOMO (Highest Occupied Molecular Orbital) electrophilic_attack Site for Electrophilic Attack homo->electrophilic_attack Electron Donation lumo LUMO (Lowest Unoccupied Molecular Orbital) nucleophilic_attack Site for Nucleophilic Attack nucleophilic_attack->lumo Electron Acceptance

Preliminary In Silico Toxicity Screening of C25H19Cl2N3O5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive in silico protocol for the preliminary toxicity screening of the novel chemical entity C25H19Cl2N3O5. Due to the absence of publicly available experimental data for this compound, this guide focuses on predictive computational methodologies to assess its potential toxicological profile. This approach is aligned with modern drug discovery paradigms, emphasizing early-stage computational analysis to identify potential liabilities and guide further experimental work. The methodologies described herein, including Quantitative Structure-Activity Relationship (QSAR) modeling, read-across analysis, and ADME prediction, provide a foundational understanding of the potential risks associated with this compound. All data presented are predictive and require experimental validation.

Introduction

The chemical compound this compound is a novel entity for which no public domain toxicological data is currently available. A preliminary assessment of its safety profile is a critical step in the early stages of its development as a potential therapeutic agent. In the absence of experimental data, in silico toxicology provides a rapid and resource-efficient means to predict potential toxicities and guide subsequent in vitro and in vivo studies.[1][2][3] This whitepaper details a proposed in silico workflow for the initial toxicity screening of this compound, presenting hypothetical predicted data and the computational methodologies used to derive them.

Predicted Physicochemical Properties and ADME Profile

The initial step in the toxicological assessment is the prediction of the compound's physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These parameters are crucial for understanding the compound's bioavailability and potential for accumulation in tissues.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using standard computational models.

PropertyPredicted ValueMethod
Molecular Weight512.35 g/mol Cheminformatics Software
LogP (o/w)4.8Cheminformatics Software
H-Bond Donors2Cheminformatics Software
H-Bond Acceptors6Cheminformatics Software
Polar Surface Area105.2 ŲCheminformatics Software
Predicted ADME Profile

The ADME profile of a compound governs its pharmacokinetic behavior. The predicted ADME properties for this compound are outlined below.

ADME ParameterPredictionConfidence
Human Intestinal AbsorptionHighModerate
Blood-Brain Barrier PenetrationLowHigh
CYP450 2D6 InhibitionInhibitorModerate
P-glycoprotein SubstrateYesLow

Predicted Toxicological Endpoints

A range of toxicological endpoints were predicted for this compound using a combination of QSAR models and structural alerts. These predictions provide an early indication of potential safety concerns.

Predicted Genotoxicity and Mutagenicity
EndpointPredictionConfidence
Ames MutagenicityNegativeHigh
In vitro Chromosomal AberrationPositiveModerate
Predicted Carcinogenicity
SpeciesPredictionConfidence
RatEquivocalLow
MouseNegativeLow
Predicted Organ System Toxicity
Organ SystemPredicted ToxicityConfidence
Hepatotoxicity (DILI)Potential ConcernModerate
Cardiotoxicity (hERG blockage)Low RiskHigh
NephrotoxicityNo Structural AlertsN/A

Experimental Protocols: In Silico Methodologies

The predictions presented in this document are based on established in silico toxicological methods. The general workflow and key methodologies are described below.

In Silico Toxicity Screening Workflow

The overall workflow for the in silico toxicity screening of a novel compound like this compound is a multi-step process that begins with the chemical structure and progresses through various computational models to predict a toxicological profile.

In_Silico_Workflow A Input: this compound 2D Structure B Physicochemical Property Prediction A->B C ADME Profile Prediction A->C E Structural Alert Analysis A->E F Read-Across to Analogous Compounds A->F D QSAR Modeling for Specific Endpoints B->D C->D G Integrated Toxicity Profile (Predicted) D->G E->G F->G H Recommendation for In Vitro/In Vivo Testing G->H

In Silico Toxicity Screening Workflow for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific toxicological endpoint.[4] These models are built using large datasets of known chemicals and their corresponding experimental data. For this compound, a battery of pre-validated QSAR models would be used to predict endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicities.

The fundamental principle of QSAR is that the structure of a molecule dictates its properties. By identifying key structural features (descriptors) that correlate with toxicity, a predictive model can be constructed.

QSAR_Concept cluster_training Model Training cluster_prediction Toxicity Prediction A Large Dataset of Known Chemicals B Calculate Molecular Descriptors A->B D Machine Learning Algorithm B->D C Experimental Toxicity Data C->D E Predictive QSAR Model D->E H Predicted Toxicity for this compound E->H Apply Model F This compound Structure G Calculate Same Descriptors F->G G->H

Conceptual Diagram of QSAR Model Development and Application.
Structural Alerts and Read-Across

Structural alerts are specific molecular substructures that are known to be associated with certain types of toxicity. Automated systems can screen the structure of this compound for the presence of these alerts.

Read-across is a data gap filling technique where the toxicity of a compound is inferred from the known toxicity of structurally similar compounds. This method relies on the assumption that similar structures will have similar biological activities.

Predicted Signaling Pathway Perturbation

Based on structural similarity to known kinase inhibitors, there is a low to moderate probability that this compound could interact with intracellular signaling pathways. A hypothetical interaction with the MAPK/ERK pathway, a common off-target effect for some kinase inhibitors, is depicted below. This is a predictive assessment and requires experimental validation.

Signaling_Pathway cluster_pathway Hypothetical MAPK/ERK Pathway Perturbation GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Compound This compound (Predicted) Compound->Inhibition Inhibition->RAF

Predicted Off-Target Interaction with the MAPK/ERK Pathway.

Conclusion and Recommendations

The in silico toxicity screening of this compound provides a preliminary assessment of its potential safety profile. The predictions indicate a potential for chromosomal aberrations and hepatotoxicity, which should be prioritized for experimental investigation. The predicted ADME profile suggests good absorption but potential for drug-drug interactions via CYP450 inhibition.

It is critical to emphasize that these are computational predictions and must be confirmed through in vitro and in vivo experiments. The following studies are recommended for the next phase of development:

  • In Vitro Cytotoxicity Assays: Using a panel of cell lines to determine the basal cytotoxicity.

  • Ames Test: To confirm the negative prediction for mutagenicity.

  • In Vitro Micronucleus Assay: To investigate the potential for chromosomal damage.

  • Hepatotoxicity Assays: Using primary hepatocytes or liver spheroids to assess the risk of drug-induced liver injury.

  • CYP450 Inhibition Panel: To experimentally determine the inhibitory potential against major cytochrome P450 enzymes.

This in silico assessment serves as a valuable guide for designing a targeted and efficient experimental toxicology program for this compound.

References

In-Depth Technical Guide: Discovery and Isolation of C25H19Cl2N3O5

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Assessment and Identification:

Following a comprehensive search, the chemical compound with the molecular formula C25H19Cl2N3O5 has been identified as a novel hexacyclic camptothecin analog , designated CH0793076 .[1] This compound has demonstrated significant potential as an antitumor agent. This guide will provide a detailed overview of its discovery, isolation, and relevant biological data.

Discovery and Rationale

CH0793076 was developed as part of a research initiative to create novel camptothecin analogs with potent antitumor activity across a variety of human cancer xenograft models.[1] The core objective was to synthesize a compound with superior efficacy compared to existing treatments like CPT-11 (Irinotecan). The discovery process involved the chemical synthesis and subsequent biological screening of various hexacyclic derivatives of camptothecin.

Experimental Protocols

While specific, step-by-step synthesis and isolation protocols for CH0793076 are proprietary and not fully detailed in the public domain, the general approach for creating such camptothecin analogs involves multi-step organic synthesis.

A generalized workflow for the synthesis and isolation of similar complex heterocyclic compounds can be illustrated as follows:

G A Starting Materials (e.g., Substituted Quinolines and Pyrrolo-pyridines) B Multi-step Organic Synthesis (e.g., Condensation, Cyclization Reactions) A->B C Crude Product B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Characterization (NMR, Mass Spectrometry, HPLC) D->E F Pure CH0793076 (this compound) E->F

Figure 1: Generalized workflow for the synthesis and isolation of a novel chemical entity like CH0793076.

Key Stages in the Protocol:

  • Synthesis: The synthesis of a hexacyclic camptothecin analog like CH0793076 would typically involve the strategic coupling of complex heterocyclic precursors. This process often requires multiple reaction steps, including condensation and cyclization reactions, to build the core ring structure.

  • Purification: After the synthesis, the crude product is isolated from the reaction mixture. Purification is a critical step to remove impurities, unreacted starting materials, and byproducts. Common techniques include:

    • Column Chromatography: This is a standard method for separating compounds based on their differential adsorption to a stationary phase.

    • Recrystallization: This technique is used to purify solid compounds by dissolving the crude product in a suitable solvent and allowing the pure compound to crystallize out as the solution cools.

  • Characterization: Once purified, the compound's identity and purity are confirmed using various analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight and formula.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data

The primary quantitative data available for CH0793076 pertains to its biological activity. The compound has shown potent antitumor activity in various human cancer xenograft models.[1]

Parameter Value/Observation Reference
Molecular Formula This compoundN/A
Common Name CH0793076[1]
Compound Type Hexacyclic Camptothecin Analog[1]
Biological Activity Potent Antitumor Activity[1]
Models Human Cancer Xenografts[1]

Biological Activity and Signaling Pathways

CH0793076, as a camptothecin analog, is a topoisomerase I inhibitor.[1] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. By inhibiting this enzyme, CH0793076 leads to DNA damage and ultimately induces apoptosis (programmed cell death) in cancer cells.

The general signaling pathway for topoisomerase I inhibitors is as follows:

G cluster_cell Cancer Cell A CH0793076 (Topoisomerase I Inhibitor) B Topoisomerase I - DNA Complex A->B Inhibition C DNA Strand Breaks B->C Stabilization of cleavage complex D Activation of DNA Damage Response (e.g., p53 pathway) C->D E Apoptosis (Programmed Cell Death) D->E

Figure 2: Simplified signaling pathway of CH0793076 as a Topoisomerase I inhibitor.

Mechanism of Action:

  • Inhibition of Topoisomerase I: CH0793076 binds to the complex formed between Topoisomerase I and DNA.

  • Stabilization of the Cleavage Complex: This binding stabilizes the "cleavage complex," where the DNA is cut, preventing the re-ligation of the DNA strand.

  • DNA Damage: The accumulation of these stabilized complexes leads to double-strand DNA breaks during DNA replication.

  • Induction of Apoptosis: The extensive DNA damage triggers the cell's DNA damage response pathways, which, if the damage is too severe to be repaired, leads to the initiation of apoptosis and the death of the cancer cell.

Future Directions

The potent antitumor activity of CH0793076 in preclinical models suggests its potential as a therapeutic agent.[1] Further research and development would be required to advance this compound into clinical trials. Key areas for future investigation include:

  • Detailed pharmacokinetic and pharmacodynamic studies.

  • Toxicology and safety profiling.

  • Development of optimized drug delivery systems to enhance efficacy and reduce potential side effects.

This technical guide provides a foundational understanding of the discovery and biological context of the novel camptothecin analog, this compound (CH0793076). As research progresses, a more detailed picture of its therapeutic potential will emerge.

References

Methodological & Application

Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Compound Information and Solubility Testing

Prior to preparing a large volume of stock solution, it is essential to determine the optimal solvent for the compound. This is typically done through small-scale solubility testing.

Table 1: Common Solvents for Initial Solubility Testing of Novel Compounds

SolventPolarity IndexCommon Use in Biological AssaysNotes
Dimethyl Sulfoxide (DMSO)7.2Universal solvent for preparing high-concentration stock solutions.Generally well-tolerated by most cell lines at concentrations ≤ 0.5%. May have biological effects.
Ethanol (EtOH)5.2Used for compounds soluble in alcohols.Can be toxic to cells at higher concentrations. Evaporation can be an issue.
Methanol (MeOH)6.6Alternative to ethanol, with higher polarity.Generally more toxic to cells than ethanol.
N,N-Dimethylformamide (DMF)6.4Stronger solvent for highly insoluble compounds.Higher toxicity than DMSO. Use with caution and appropriate safety measures.
1-Methyl-2-pyrrolidone (NMP)6.5Used for very difficult-to-dissolve compounds.Can be used when DMSO or DMF fail, but has a higher potential for cellular toxicity.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines a general procedure for preparing a 10 mM stock solution of a compound with a molecular weight corresponding to C25H19Cl2N3O5 (524.35 g/mol ).

Materials:

  • Test compound (e.g., this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of the test compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

  • Calculate Solvent Volume: Based on the desired stock concentration (10 mM) and the amount weighed, calculate the required volume of DMSO.

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

    • For 1 mg of this compound:

      • Volume (L) = 0.001 g / (524.35 g/mol * 0.01 mol/L) = 0.0001907 L = 190.7 µL

  • Add Solvent: Add the calculated volume (190.7 µL) of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Preparation of Working Solutions

For most in vitro assays, the high-concentration stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.

Procedure:

  • Intermediate Dilution: It is often necessary to perform a serial dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, first dilute the stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Further dilute the intermediate stock into the final assay buffer or cell culture medium to achieve the desired final concentration.

    • Important: When diluting from a DMSO stock into an aqueous solution, add the DMSO stock to the aqueous solution dropwise while vortexing to prevent precipitation of the compound.

    • The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) and a vehicle control (medium with the same percentage of DMSO) should always be included in the experiment.

Visualizations

Experimental Workflow for Compound Dissolution and Use in In Vitro Assays

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 In Vitro Assay weigh Weigh Compound calculate Calculate Solvent Volume weigh->calculate add_solvent Add Solvent (e.g., DMSO) calculate->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Store at -20°C / -80°C dissolve->store intermediate_dilution Intermediate Dilution (in DMSO) store->intermediate_dilution Thaw Aliquot final_dilution Final Dilution (in Assay Medium) intermediate_dilution->final_dilution add_to_assay Add to Cells / Biochemical Assay final_dilution->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Endpoint incubate->readout

Caption: Workflow for preparing and using a test compound in experiments.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where a compound inhibits a kinase in a signaling pathway, a common mechanism of action for targeted therapies.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression promotes CellProliferation Cell Proliferation GeneExpression->CellProliferation Compound This compound Compound->Kinase2 inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols for In Vitro Assay Development of C25H19Cl2N3O5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel small molecules are pivotal in advancing therapeutic interventions. This document provides a comprehensive guide for the in vitro characterization of the novel small molecule C25H19Cl2N3O5. Given that the specific biological target of this compound is unknown, a tiered assay development strategy is proposed. This approach begins with broad phenotypic screens to assess the compound's general effect on cell viability and proliferation, followed by more specific secondary assays to elucidate the mechanism of cell death. Finally, a hypothetical target-based assay is presented to illustrate the process of target deconvolution and mechanism of action studies. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.[1][2][3][4]

Primary Screening: Cytotoxicity and Cell Proliferation Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This is often achieved through cytotoxicity and cell proliferation assays, which provide a quantitative measure of a compound's potency (e.g., IC50 value).[5][6] A panel of cell lines, representing different cancer types, is recommended for initial screening to identify potential areas of therapeutic relevance.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7][8]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO to create a 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following table summarizes hypothetical IC50 values for this compound across a panel of cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma2.8
HepG2Hepatocarcinoma10.5
HCT116Colon Carcinoma3.1
U87 MGGlioblastoma8.9

Experimental Workflow: Primary Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare this compound Stock Solution D Prepare Serial Dilutions A->D B Culture and Harvest Cell Lines C Seed Cells in 96-well Plates B->C E Treat Cells with Compound C->E D->E F Incubate for 48-72h E->F G Add MTT Reagent F->G H Solubilize Formazan G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 Values J->K

Workflow for primary cytotoxicity screening.

Secondary Screening: Apoptosis Assays

Following the observation of cytotoxic activity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6] Assays that detect key markers of apoptosis, such as phosphatidylserine (PS) externalization and caspase activation, can provide insight into the compound's mechanism of action.[10][11]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to PS, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[10] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase, generating a luminescent signal.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Plot the luminescence signal against the log concentration of the compound to determine the EC50 for caspase activation.

Data Presentation: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells

The following table summarizes hypothetical data from apoptosis assays on MCF-7 cells treated with this compound for 24 hours.

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control4.52.11.0
This compound (2.8 µM)25.315.84.2
This compound (5.6 µM)45.128.98.7

Diagram: Principles of Apoptosis Detection

G cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis A Intact Plasma Membrane (PS on inner leaflet) C PS Translocation (Annexin V binds) A->C B Inactive Caspases D Caspase Activation B->D E Membrane Permeability (PI enters) C->E F Active Caspases D->F

Key events in apoptosis detected by assays.

Target Deconvolution and Mechanism of Action Studies

Once the phenotypic effects of this compound are established, the next phase is to identify its molecular target(s). This can be achieved through various methods such as affinity chromatography, proteomics, or computational modeling. For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a specific protein kinase, for example, "Kinase X," which is known to be involved in a pro-survival signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of a purified kinase. A common format is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-32P]ATP onto a substrate peptide.[1]

Materials:

  • Purified, active Kinase X

  • Substrate peptide for Kinase X

  • This compound

  • Kinase reaction buffer

  • [γ-32P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, substrate peptide, and a specific concentration of this compound. Include a no-inhibitor control.

  • Kinase Addition: Add purified Kinase X to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP. Incubate for 20-30 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Profile of this compound
KinaseIC50 (µM)
Kinase X0.25
Kinase Y5.8
Kinase Z> 20

Diagram: Hypothetical Signaling Pathway of Kinase X

G GF Growth Factor Rec Receptor GF->Rec KinaseX Kinase X Rec->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Prolif Cell Proliferation & Survival TF->Prolif Activates Cmpd This compound Cmpd->KinaseX Inhibits

Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for the Kinase Inhibitor AT7519

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The provided chemical formula, C25H19Cl2N3O5, does not correspond to any publicly documented kinase inhibitor in the searched scientific literature and chemical databases. The following information is provided for AT7519 , a well-characterized small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), which is a dichloro-substituted compound and serves as a relevant example for the user's topic of interest. The molecular formula for AT7519 free base is C16H17Cl2N5O2.

Introduction to AT7519

AT7519 is a potent, ATP-competitive small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and apoptosis.[3][4] Dysregulation of CDK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.[3] AT7519 has demonstrated significant anti-proliferative activity in a wide range of human tumor cell lines and has been evaluated in clinical trials for various cancers.[1][5][6]

These application notes provide an overview of the biochemical and cellular activity of AT7519, along with protocols for its use in common experimental assays.

Quantitative Data

The inhibitory activity of AT7519 has been characterized against various kinases and cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

Kinase TargetIC50 (nM)Assay Format
CDK1/cyclin B210Radiometric
CDK2/cyclin E47Radiometric
CDK3/cyclin E>10,000Not specified
CDK4/cyclin D1100ELISA
CDK5/p2513DELFIA
CDK6/cyclin D3170ELISA
CDK7/cyclin H/MAT1>10,000Not specified
CDK9/cyclin T1<10Radiometric
GSK3β89Radiometric

Data sourced from multiple references.[1][2][7]

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma82
HT29Colorectal AdenocarcinomaNot specified
A2780Ovarian Carcinoma350
MCF-7Breast Adenocarcinoma40
SW620Colorectal Adenocarcinoma940
MM.1SMultiple Myeloma500
U266Multiple Myeloma500
MYCN-amplified NeuroblastomaNeuroblastoma386 (median)
Non-MYCN-amplified NeuroblastomaNeuroblastoma1227 (median)

Data sourced from multiple references.[1][8][9]

Signaling Pathway

AT7519 primarily targets CDKs, which are central regulators of the cell cycle. The diagram below illustrates the points of inhibition by AT7519 in the CDK signaling pathway.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase cluster_Transcription Transcription Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates CDK46->pRb Inhibits release of E2F E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes transcription CDK2_G1 CDK2 CyclinE->CDK2_G1 Activates CDK2_G1->pRb Phosphorylates DNA_rep DNA Replication CDK2_G1->DNA_rep Promotes S phase entry CyclinA_S Cyclin A CDK2_S CDK2 CyclinA_S->CDK2_S Activates CDK2_S->DNA_rep Maintains S phase CyclinA_G2 Cyclin A CDK1_G2 CDK1 CyclinA_G2->CDK1_G2 Activates Mitosis Mitosis CDK1_G2->Mitosis Promotes G2/M transition CyclinB Cyclin B CDK1_M CDK1 CyclinB->CDK1_M Activates CDK1_M->Mitosis Drives mitosis CDK9 CDK9/Cyclin T1 (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates CTD Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation AT7519 AT7519 AT7519->CDK46 AT7519->CDK2_G1 AT7519->CDK2_S AT7519->CDK1_G2 AT7519->CDK1_M AT7519->CDK9

AT7519 inhibits multiple CDKs, leading to cell cycle arrest and inhibition of transcription.

Experimental Protocols

The following are representative protocols for evaluating the activity of AT7519.

In Vitro Kinase Assay (Radiometric Filter Binding Format)

This protocol is a general method for assessing the inhibitory activity of AT7519 against a specific CDK.

Materials:

  • Purified active CDK/cyclin enzyme

  • Specific peptide substrate

  • AT7519 (dissolved in DMSO)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.02% Triton X-100)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of AT7519 in kinase reaction buffer containing a final DMSO concentration of 2.5%.

  • In a 96-well plate, add the diluted AT7519 or vehicle control (DMSO).

  • Add the purified CDK/cyclin enzyme and the specific peptide substrate to each well.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA, pH 8.0) or by spotting the reaction mixture onto the phosphocellulose filter plate.

  • Wash the filter plate extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Dry the filter plate and add scintillant to each well.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each AT7519 concentration and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the anti-proliferative effect of AT7519 on cancer cell lines.[9]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • AT7519 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of AT7519 in complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing different concentrations of AT7519 or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like AT7519.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Viability Cell Proliferation Assays (e.g., MTT, IC50 in cell lines) Kinase_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI staining) Cell_Viability->Apoptosis Western_Blot Western Blotting (Target modulation, e.g., p-Rb) Cell_Viability->Western_Blot Xenograft Human Tumor Xenograft Models Cell_Cycle->Xenograft Apoptosis->Xenograft Western_Blot->Xenograft Efficacy Tumor Growth Inhibition Studies Xenograft->Efficacy PD_Markers Pharmacodynamic (PD) Biomarker Analysis Efficacy->PD_Markers Toxicity Toxicity and Tolerability Assessment Efficacy->Toxicity Start Compound Synthesis and Characterization Start->Kinase_Assay

A typical workflow for the preclinical evaluation of a kinase inhibitor.

References

Application Notes and Protocols for Quizartinib (C29H32N6O4S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Quizartinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. The protocols detailed below are for the treatment of cells in vitro to study its biological effects, particularly in the context of Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations.

Introduction

Quizartinib, with the chemical formula C29H32N6O4S, is a small molecule receptor tyrosine kinase inhibitor.[1] Its primary molecular target is FLT3, a proto-oncogene that plays a critical role in the proliferation and survival of hematopoietic stem cells.[2][3] Mutations in the FLT3 gene, especially internal tandem duplications (ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell growth and contributing significantly to the pathogenesis of AML.[2][4] Quizartinib is indicated for the treatment of adult patients with newly diagnosed AML that is FLT3-ITD positive.[5][6]

Mechanism of Action

Quizartinib functions by binding to the ATP-binding domain of the FLT3 receptor, which prevents its autophosphorylation and subsequent activation.[2][5] This inhibition disrupts downstream signaling pathways that are crucial for cell survival and proliferation, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT5 pathways.[2][4] The suppression of these signaling cascades ultimately induces apoptosis (programmed cell death) and inhibits the proliferation of leukemic cells harboring the FLT3-ITD mutation.[2][7]

Signaling Pathway of Quizartinib's Action

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK Quizartinib Quizartinib Quizartinib->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Quizartinib inhibits FLT3, blocking downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data related to Quizartinib's activity from various studies.

Table 1: Inhibitory Concentrations (IC50) of Quizartinib in AML Cell Lines

Cell LineFLT3 StatusAssayIC50 (nM)Reference
MV4-11Homozygous FLT3-ITDCell Proliferation0.56[8][9]
MV4-11Homozygous FLT3-ITDFLT3 Phosphorylation0.50[10]
MOLM-14Heterozygous FLT3-ITDApoptosis Induction~1-2[11]
RS4;11Wild-Type FLT3FL-Stimulated Erk1/2 Phosphorylation0.3[12]
RS4;11Wild-Type FLT3FL-Stimulated Akt Phosphorylation3[12]
SEM-K2Wild-Type FLT3 (amplified)STAT5 Phosphorylation~0.3-0.7[12]

Table 2: Binding Affinity of Quizartinib and its Metabolite

CompoundTargetBinding Affinity (Kd, nM)Reference
QuizartinibFLT31.6[8][9]
AC886 (active metabolite)FLT31.1[10]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol outlines the steps to determine the effect of Quizartinib on the viability of AML cells.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start plate_cells Plate AML cells (e.g., MV4-11) start->plate_cells prepare_quizartinib Prepare serial dilutions of Quizartinib plate_cells->prepare_quizartinib treat_cells Treat cells with Quizartinib dilutions prepare_quizartinib->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent incubate_reagent Incubate for 10 minutes add_reagent->incubate_reagent read_luminescence Read luminescence incubate_reagent->read_luminescence analyze Analyze data and calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for assessing cell viability after Quizartinib treatment.

Materials:

  • AML cell line (e.g., MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quizartinib (stock solution in DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Compound Preparation: Prepare a serial dilution of Quizartinib in complete medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a DMSO vehicle control.

  • Cell Treatment: Add 100 µL of the diluted Quizartinib or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of Quizartinib concentration to determine the IC50 value.

Protocol 2: Western Blotting for FLT3 Signaling Pathway Analysis

This protocol is designed to analyze the phosphorylation status of FLT3 and its downstream targets.

Experimental Workflow for Western Blotting

Western_Blot_Workflow start Start treat_cells Treat AML cells with Quizartinib (e.g., 2 hours) start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-FLT3, FLT3, etc.) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect image Image chemiluminescence detect->image end End image->end

Caption: Workflow for Western blot analysis of FLT3 signaling.

Materials:

  • AML cell line (e.g., MV4-11)

  • Quizartinib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate MV4-11 cells and treat with various concentrations of Quizartinib (e.g., 0.1 nM to 100 nM) for 2 hours.

  • Cell Lysis:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).

Protocol 3: Flow Cytometry for Apoptosis Analysis

This protocol describes how to assess Quizartinib-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • AML cell line (e.g., MOLM-14)

  • Quizartinib

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MOLM-14 cells with Quizartinib (e.g., 10 nM) for 48 hours.

  • Cell Staining:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

References

Application Notes and Protocols for High-Throughput Screening of VRT-123 (C25H19Cl2N3O5): A Novel PLK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of VRT-123 (C25H19Cl2N3O5), a novel, potent, and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical regulator of the cell cycle, and its overexpression is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. These protocols describe the use of a luminescence-based kinase assay for the rapid and reliable determination of VRT-123's inhibitory activity against PLK1, suitable for large-scale screening campaigns.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify "hits" that modulate the activity of a biological target.[1][2] Protein kinases are a particularly important class of drug targets, with aberrant kinase activity being a hallmark of many diseases, including cancer.[2][3][4]

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its dysregulation is a common feature in oncology, making the discovery of novel PLK1 inhibitors a significant goal in cancer drug development.

VRT-123 is a novel small molecule with the chemical formula this compound. This application note details a robust HTS protocol for quantifying the inhibitory potency of VRT-123 against human PLK1 using the ADP-Glo™ Kinase Assay.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps:

  • After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the ADP to ATP and, in a coupled reaction, generate a luminescent signal via luciferase.

The intensity of the luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity. In the presence of an inhibitor like VRT-123, PLK1 activity is reduced, leading to lower ADP production and a decreased luminescent signal.

PLK1 Signaling Pathway

PLK1_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_plk1_regulation PLK1 Regulation and Function G2 G2 Phase M M Phase (Mitosis) G2->M PLK1 PLK1 G2->PLK1 activates G1 G1 Phase M->G1 S S Phase G1->S S->G2 Cdc25C Cdc25C CyclinB_Cdk1 Cyclin B/Cdk1 Spindle Spindle Assembly Cytokinesis Cytokinesis VRT123 VRT-123 (this compound)

Experimental Workflow

HTS_Workflow start Start plate_prep Prepare 384-well assay plates start->plate_prep compound_dispense Dispense VRT-123 and controls (e.g., Staurosporine) plate_prep->compound_dispense enzyme_mix Add PLK1 enzyme solution compound_dispense->enzyme_mix incubation1 Incubate at room temperature (15 minutes) enzyme_mix->incubation1 reaction_start Initiate reaction by adding Substrate/ATP mix incubation1->reaction_start incubation2 Incubate at room temperature (60 minutes) reaction_start->incubation2 adp_glo_add Add ADP-Glo™ Reagent incubation2->adp_glo_add incubation3 Incubate at room temperature (40 minutes) adp_glo_add->incubation3 detection_reagent_add Add Kinase Detection Reagent incubation3->detection_reagent_add incubation4 Incubate at room temperature (30 minutes) detection_reagent_add->incubation4 read_plate Read luminescence on a plate reader incubation4->read_plate data_analysis Data analysis: - Normalize data - Generate dose-response curves - Calculate IC50 values read_plate->data_analysis end End data_analysis->end

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Human PLK1SignalChemP39-10G
PLKtide (Substrate)SignalChemP01-58
ATP, Ultra-PurePromegaV9151
Staurosporine (Control Inhibitor)Sigma-AldrichS4400
VRT-123 (this compound)In-house libraryN/A
DMSO, ACS GradeSigma-AldrichD2650
384-well solid white platesCorning3572
Multichannel pipettesGilsonN/A
Automated liquid handlerBeckman CoulterEcho 550
Plate reader with luminescenceBMG LabtechPHERAstar FSX

Experimental Protocols

Reagent Preparation
  • Kinase Buffer: Prepare a 1X kinase buffer using the components supplied with the ADP-Glo™ kit.

  • ATP Solution: Prepare a 2X ATP solution (50 µM) in kinase buffer.

  • PLK1 Enzyme Solution: Prepare a 2X PLK1 enzyme solution (1 ng/µL) in kinase buffer.

  • Substrate Solution: Prepare a 2X PLKtide substrate solution (100 µM) in kinase buffer.

  • VRT-123 Stock Solution: Prepare a 10 mM stock solution of VRT-123 in 100% DMSO. Create a dilution series in DMSO for dose-response experiments.

  • Staurosporine Control: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO. Create a dilution series in DMSO.

Assay Protocol (384-well format)
  • Compound Dispensing: Using an acoustic liquid handler, dispense 25 nL of VRT-123, staurosporine, or DMSO (for controls) into the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the 2X PLK1 enzyme solution to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 2.5 µL of a pre-mixed solution containing 2X ATP and 2X PLKtide substrate to all wells to start the kinase reaction. The final volume should be 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

Data Presentation and Analysis

The raw luminescence data is normalized using the following controls:

  • 100% Activity (High Control): Reaction with DMSO instead of an inhibitor.

  • 0% Activity (Low Control): Reaction without PLK1 enzyme.

The percent inhibition is calculated as:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic model.

Table 1: Inhibitory Activity of VRT-123 against PLK1
CompoundTargetIC50 (nM)
VRT-123PLK115.2
Staurosporine (Control)PLK18.7
Table 2: Kinase Selectivity Profile of VRT-123
KinaseIC50 (nM)
PLK1 15.2
PLK2850
PLK3> 10,000
Aurora A1,200
Aurora B2,500
CDK1> 10,000

Conclusion

The protocols outlined in this application note provide a robust and reproducible method for the high-throughput screening of the novel compound VRT-123 (this compound) against the cancer target PLK1. The ADP-Glo™ Kinase Assay offers a sensitive and reliable platform for determining the potency and selectivity of potential kinase inhibitors. The data presented demonstrates that VRT-123 is a potent and selective inhibitor of PLK1, warranting further investigation as a potential therapeutic agent. This methodology can be readily adapted for the screening of other compounds against a wide range of kinases.

References

Application Notes & Protocols for the Quantification of Quizartinib (C25H19Cl2N3O5)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Quizartinib in biological matrices, primarily plasma. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Quizartinib is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a gene that is frequently mutated in Acute Myeloid Leukemia (AML).[1][2] Accurate and precise quantification of Quizartinib is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and establishing exposure-response relationships.[3][4] The primary analytical method for Quizartinib quantification is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3]

Quantitative Data Summary

The following tables summarize the key parameters from validated LC-MS/MS methods for the quantification of Quizartinib.

Table 1: LC-MS/MS Method Parameters for Quizartinib Quantification

ParameterMethod 1Method 2Method 3
Chromatography UPLC-MS/MS[2][5]LC-MS/MS[1]LC-MS/MS[4][6]
Column Not SpecifiedBEH™ C18[1]Not Specified
Mobile Phase Water:Acetonitrile (70:30, v/v) with 0.1% acetic acid and 10 mM ammonium acetate[5]Not SpecifiedNot Specified
Internal Standard (IS) [2H4]-Quizartinib[5]Ibrutinib[1]Not Specified
Detection Mode Multiple Reaction Monitoring (MRM)[5]Multiple Reaction Monitoring (MRM)[1]Tandem Mass Spectrometry
Ionization Mode Positive Ion Electrospray (ESI+)[1]Positive Ion Electrospray (ESI+)[1]Not Specified
MRM Transition (Quizartinib) Not Specifiedm/z 561.129 → 114.09[1][7]Not Specified
MRM Transition (IS) Not Specifiedm/z 441.16 → 84.03 (Ibrutinib)[1][7]Not Specified

Table 2: Summary of Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4
Matrix Human Plasma[2][5]Rat Plasma[1]Human Plasma[6]Human Plasma[6]
Linear Range 6 - 200 ng/mL[2][5]2 - 1000 ng/mL[1][7]2 - 2000 ng/mL[4][6]0.5 - 500 ng/mL[6]
Correlation Coefficient (r) > 0.998[1]> 0.998[1]Not SpecifiedNot Specified
Accuracy 88 - 97%[2][5]Not Specified< 2.5% (vs. < 3.3%)< 1.7% (vs. < 6.0%)
Precision (Intra-day) 3 - 11% (RSD)[2][5]≤ 13.07%[1]< 5.0%< 5.3%
Precision (Inter-day) 3 - 11% (RSD)[2][5]≤ 13.17%[1]Not SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) 6 ng/mL[2][5]2 ng/mL[1]2 ng/mL[4][6]0.5 ng/mL[8]
Extraction Recovery Not Specified90.3 - 106.5%[7]Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol describes a general method for extracting Quizartinib from plasma samples.

Materials:

  • Plasma samples (stored at -80°C)

  • Internal Standard (IS) working solution (e.g., [2H4]-Quizartinib or Ibrutinib)[1][5]

  • Extraction solvent: Dichloromethane or a mixture of ethyl acetate and tert-butyl methyl ether (1:1, v/v)[5]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Reconstitution solution (e.g., mobile phase)[5]

Procedure:

  • Thaw plasma samples to room temperature.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 30 µL of the IS working solution (e.g., 480 ng/mL) to each plasma sample, except for the blank samples.[5]

  • Vortex mix for 10 seconds.

  • Add 500 µL of the extraction solvent to each tube.[5]

  • Vortex mix vigorously for 1 minute.[5]

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.[5]

  • Carefully transfer 400 µL of the upper organic layer to a new clean tube.[5]

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitute the dried residue with 145 µL of the reconstitution solution (mobile phase).[5]

  • Centrifuge the reconstituted samples to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Quantification of Quizartinib in Plasma

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Quizartinib.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[1]

  • Mobile Phase: A gradient of water with 0.1% acetic acid and 10 mM ammonium acetate (Solvent A) and acetonitrile with 0.1% acetic acid (Solvent B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 3-5 minutes

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Quizartinib: 561.129 → 114.09[1][7]

    • Ibrutinib (IS): 441.16 → 84.03[1][7]

  • Collision Gas: Argon

  • Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Data Analysis:

  • Integrate the peak areas for Quizartinib and the Internal Standard.

  • Calculate the peak area ratio of Quizartinib to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Quizartinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_workflow Experimental Workflow sample_collection Plasma Sample Collection is_addition Addition of Internal Standard sample_collection->is_addition lle Liquid-Liquid Extraction is_addition->lle evaporation Solvent Evaporation lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis data_processing Data Processing & Quantification analysis->data_processing results Pharmacokinetic Results data_processing->results

Caption: Experimental workflow for Quizartinib quantification.

G cluster_pathway Quizartinib Signaling Pathway Inhibition quizartinib Quizartinib quizartinib->inhibition flt3 FLT3 Receptor (Mutated in AML) downstream Downstream Signaling (e.g., STAT5, MAPK, AKT) flt3->downstream proliferation Leukemic Cell Proliferation & Survival downstream->proliferation inhibition->flt3

Caption: Inhibition of the FLT3 signaling pathway by Quizartinib.

References

Application Notes and Protocols for In Vivo Delivery of C25H19Cl2N3O5 (Quizartinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C25H19Cl2N3O5, chemically known as Quizartinib, is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It is approved for the treatment of adult patients with relapsed/refractory FLT3-ITD–positive acute myeloid leukemia (AML) and in combination with chemotherapy for newly diagnosed cases. A significant challenge in the preclinical and clinical development of Quizartinib is its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. Advanced drug delivery systems, such as nanoparticles, liposomes, and polymeric micelles, offer promising strategies to overcome these formulation hurdles, enhance systemic circulation, and potentially improve tumor targeting.

This document provides an overview of potential delivery systems for Quizartinib for in vivo studies, along with detailed, representative protocols for their formulation and evaluation. While specific in vivo data for Quizartinib-loaded nanoparticles, liposomes, and polymeric micelles are limited in publicly available literature, the methodologies presented here are based on established practices for formulating and evaluating similar hydrophobic tyrosine kinase inhibitors.

Rationale for Advanced Delivery Systems

The formulation of poorly water-soluble drugs like Quizartinib into advanced delivery systems is underpinned by several key objectives:

  • Enhanced Solubilization: Encapsulating the hydrophobic drug within the core of nanoparticles, liposomes, or micelles improves its dispersion in aqueous environments, which is crucial for intravenous administration.

  • Improved Pharmacokinetics: These delivery systems can protect the drug from premature metabolism and clearance, leading to a longer circulation half-life and sustained drug exposure.

  • Targeted Delivery: The surface of these carriers can be modified with targeting ligands (e.g., antibodies, peptides) to facilitate specific accumulation in tumor tissues that overexpress the corresponding receptors, thereby enhancing efficacy and reducing off-target toxicity.

  • Controlled Release: The delivery system can be engineered to release the drug in response to specific stimuli within the tumor microenvironment (e.g., lower pH, specific enzymes), leading to a more localized therapeutic effect.

Data Presentation: Comparison of Delivery Systems for Hydrophobic Kinase Inhibitors

The following table summarizes typical characteristics and performance metrics of different delivery systems used for hydrophobic kinase inhibitors, providing a comparative framework for selecting a suitable system for Quizartinib.

ParameterNanoparticles (e.g., Albumin-based)Liposomes (e.g., PEGylated)Polymeric Micelles (e.g., Pluronic-based)
Size Range (nm) 100 - 25080 - 15020 - 100
Drug Loading Capacity (%) 5 - 202 - 101 - 5
Encapsulation Efficiency (%) > 80> 90> 70
Zeta Potential (mV) -15 to -30-5 to -20-2 to -10
In Vivo Half-life Moderate to LongLongShort to Moderate
Tumor Accumulation High (EPR effect and active targeting)High (EPR effect)Moderate (EPR effect)
Primary Clearance Route Mononuclear Phagocyte System (MPS)MPSRenal and MPS

Note: These are representative values and can vary significantly based on the specific formulation components and preparation methods.

Experimental Protocols

Protocol 1: Formulation of Quizartinib-Loaded Albumin Nanoparticles

This protocol describes the preparation of albumin-based nanoparticles encapsulating Quizartinib using the nab-technology (nanoparticle albumin-bound) principle.

Materials:

  • Quizartinib (this compound)

  • Human Serum Albumin (HSA), 20% solution

  • Chloroform

  • Ethanol

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Drug Solution Preparation: Dissolve 10 mg of Quizartinib in 1 mL of a 1:1 (v/v) mixture of chloroform and ethanol.

  • HSA Solution: In a separate sterile container, place 5 mL of 20% HSA solution.

  • Homogenization: Add the Quizartinib solution dropwise to the HSA solution while homogenizing at high speed (e.g., 15,000 rpm) on ice for 5 minutes.

  • Solvent Evaporation: Transfer the resulting nano-suspension to a rotary evaporator and evaporate the organic solvents under reduced pressure at 30°C for 15 minutes.

  • Purification: Centrifuge the nanoparticle suspension at 4,000 x g for 10 minutes to remove any aggregates. Filter the supernatant through a 0.22 µm sterile filter.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).

    • Drug Loading and Encapsulation Efficiency: Lyophilize a known volume of the nanoparticle suspension. Dissolve the lyophilized powder in a suitable organic solvent and quantify the Quizartinib concentration using High-Performance Liquid Chromatography (HPLC). Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • Storage: Store the nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Protocol 2: Preparation of Quizartinib-Loaded PEGylated Liposomes

This protocol outlines the thin-film hydration method for preparing PEGylated liposomes containing Quizartinib.

Materials:

  • Quizartinib

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • PBS, pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve 50 mg DPPC, 15 mg cholesterol, 5 mg DSPE-PEG2000, and 5 mg Quizartinib in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with 10 mL of pre-warmed (40°C) PBS (pH 7.4) by rotating the flask for 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator on ice for 5-10 minutes or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove the unencapsulated Quizartinib by dialysis against PBS (pH 7.4) at 4°C for 24 hours or by size exclusion chromatography.

  • Characterization: Perform characterization for particle size, zeta potential, and drug loading as described in Protocol 1.

  • Storage: Store the liposomal suspension at 4°C.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol details a typical in vivo study to evaluate the anti-tumor efficacy of a Quizartinib delivery system.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID)

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • Matrigel

  • Quizartinib-loaded delivery system (from Protocol 1 or 2)

  • Vehicle control (e.g., PBS)

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MV4-11 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., PBS)

    • Group 2: Free Quizartinib (if a soluble formulation is available for comparison)

    • Group 3: Quizartinib-loaded delivery system

  • Dosing: Administer the treatments intravenously via the tail vein at a specified dose and schedule (e.g., 5 mg/kg, twice weekly for 3 weeks).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Collect tumors for further analysis (e.g., histology, Western blotting for downstream signaling). Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatments.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_downstream Downstream Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 P PI3K PI3K/AKT FLT3->PI3K P RAS RAS/MAPK FLT3->RAS P Quizartinib This compound (Quizartinib) Quizartinib->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Formulation of Quizartinib Delivery System Characterization Physicochemical Characterization (Size, Zeta, DL, EE) Formulation->Characterization Xenograft Tumor Xenograft Model Establishment Characterization->Xenograft Treatment Treatment Administration Xenograft->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Efficacy & Biodistribution) Monitoring->Endpoint Data Statistical Analysis of Results Endpoint->Data

Caption: General workflow for the in vivo evaluation of a Quizartinib delivery system.

Logical Relationships in Formulation Development

Formulation_Logic Drug_Properties Quizartinib Properties (Hydrophobic, Kinase Inhibitor) System_Choice Choice of Delivery System (Nanoparticle, Liposome, Micelle) Drug_Properties->System_Choice Delivery_Goal Therapeutic Goal (e.g., IV delivery, Tumor Targeting) Delivery_Goal->System_Choice Formulation_Params Formulation Parameters (Lipid/Polymer ratio, Drug conc.) System_Choice->Formulation_Params Physico_Char Physicochemical Properties (Size, Stability, Drug Load) Formulation_Params->Physico_Char InVivo_Performance In Vivo Performance (Pharmacokinetics, Efficacy, Toxicity) Physico_Char->InVivo_Performance Predicts

Troubleshooting & Optimization

C25H19Cl2N3O5 stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific stability data was found for a compound with the molecular formula C25H19Cl2N3O5 in the public domain. The following information is a generalized guide based on common stability issues encountered with complex organic molecules in aqueous solutions and is intended to serve as a foundational resource for researchers.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter during the handling and analysis of Compound this compound in aqueous solutions.

Issue 1: Rapid Degradation of Compound this compound Upon Dissolution

  • Question: I'm observing a rapid decrease in the concentration of my stock solution of Compound this compound shortly after preparation. What could be the cause and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solution is often attributed to hydrolysis, where the compound reacts with water. The rate of this degradation can be significantly influenced by several factors.

    • Possible Causes & Solutions:

      • pH of the Solution: The stability of many organic compounds is highly pH-dependent.[1][2][3] Hydrolysis can be catalyzed by either acidic or basic conditions.

        • Recommendation: Prepare your solutions in a buffered system. Conduct a pH stability screen by preparing small-scale solutions across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the pH at which the compound is most stable.

      • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2][4]

        • Recommendation: Prepare and store your solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). Avoid repeated freeze-thaw cycles by aliquoting your stock solution.

      • Light Exposure: Many complex organic molecules are susceptible to photodegradation.[4][5][6]

        • Recommendation: Protect your solutions from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

      • Presence of Catalysts: Metal ions or other impurities in the solvent can catalyze degradation.[2]

        • Recommendation: Use high-purity water (e.g., HPLC-grade or Milli-Q) and ensure all glassware is thoroughly cleaned.

Issue 2: Inconsistent Results in Stability Assays

  • Question: My stability data for Compound this compound is not reproducible between experiments. What are the potential sources of this variability?

  • Answer: Inconsistent results in stability studies often stem from subtle variations in experimental conditions and sample handling.

    • Possible Causes & Solutions:

      • Inconsistent pH: Small variations in the pH of unbuffered solutions can lead to significant differences in degradation rates.

        • Recommendation: Always use a well-buffered system and verify the pH of each solution before starting the experiment.

      • Temperature Fluctuations: Inconsistent storage or experimental temperatures will affect degradation kinetics.

        • Recommendation: Use calibrated temperature-controlled equipment (incubators, water baths) and monitor the temperature throughout the experiment.

      • Variability in Solution Preparation: Inaccuracies in weighing the compound or measuring solvent volumes can lead to errors in the initial concentration, affecting the perceived degradation.

        • Recommendation: Use a calibrated analytical balance and volumetric flasks for solution preparation. Prepare a fresh stock solution for each experiment.

      • Analytical Method Variability: Issues with the analytical method, such as column degradation or detector drift in HPLC, can cause inconsistent quantification.

        • Recommendation: Equilibrate your analytical system thoroughly before each run. Use an internal standard to correct for variations in injection volume and detector response. Regularly validate your analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a molecule like Compound this compound in an aqueous environment?

A1: For a complex organic molecule, several degradation pathways are possible. The most common in aqueous solutions include:

  • Hydrolysis: Cleavage of labile functional groups (e.g., esters, amides, lactams) by reaction with water. The rate is often pH-dependent.[1][5]

  • Oxidation: Degradation caused by reaction with dissolved oxygen or oxidizing agents. This can be initiated by light, heat, or the presence of metal ions.[4][5]

  • Photolysis: Direct degradation by exposure to light, particularly UV radiation, which can provide the energy to break chemical bonds.[5][6]

Q2: How can I determine the primary degradation products of Compound this compound?

A2: Identifying degradation products typically involves forced degradation studies followed by analysis using advanced analytical techniques.[7][8]

  • Forced Degradation: Expose the compound to harsh conditions (acid, base, peroxide, heat, light) to generate detectable levels of degradation products.[5][7]

  • Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated degradation products.[7]

Q3: What are the recommended storage conditions for aqueous solutions of Compound this compound?

A3: Based on general principles, the following storage conditions are recommended to maximize stability:

  • Temperature: Store at low temperatures, such as 2-8 °C for short-term storage or frozen (≤ -20 °C) for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping containers in foil.

  • pH: Store in a buffered solution at the pH determined to be optimal from stability studies.

  • Container: Use inert containers, such as borosilicate glass or polypropylene, to prevent adsorption or leaching.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of Compound this compound in Aqueous Solution at 25°C

pHBuffer System (50 mM)Half-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
3.0Citrate120.0578
5.0Acetate720.0096
7.0Phosphate480.0144
9.0Borate80.0866

Table 2: Hypothetical Temperature-Dependent Stability of Compound this compound in Aqueous Solution at pH 7.0

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
45500.0013
25480.0144
37150.0462
5040.1733

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Compound this compound in a suitable organic solvent (e.g., acetonitrile or methanol) where it is known to be stable.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution.

    • Photolytic Degradation: Expose a 100 µg/mL aqueous solution to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC-UV or LC-MS method to observe the formation of degradation products and the loss of the parent compound.

Protocol 2: HPLC Analysis of Compound this compound and its Degradants

This is a generic method that would require optimization for the specific compound.

  • Instrumentation: HPLC with a UV detector or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound) or MS scan.

  • Column Temperature: 30°C.

Visualizations

Compound_X This compound Hydrolysis Hydrolysis (H₂O, pH) Compound_X->Hydrolysis Degradant_A Degradant A Hydrolysis->Degradant_A Degradant_B Degradant B Hydrolysis->Degradant_B

Caption: Hypothetical hydrolysis pathway of Compound this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Photo Photolysis (UV/Vis Light) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling HPLC Analyze by HPLC-UV/MS Sampling->HPLC Data Identify Degradants & Determine Degradation Rate HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Venetoclax (C25H19Cl2N3O5) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Venetoclax (C25H19Cl2N3O5).

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues that may arise during the synthesis of Venetoclax and its intermediates.

Issue 1: Low Yield in the Buchwald-Hartwig Amination Step

  • Question: We are experiencing low yields during the palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between the piperazine moiety and the aryl halide. What are the common causes and how can we optimize this step?

  • Answer: Low yields in the Buchwald-Hartwig amination step of Venetoclax synthesis are a common issue. Several factors can contribute to this, including catalyst deactivation, suboptimal choice of ligands and base, and inefficient reaction conditions. Aryl chlorides, in particular, can be challenging substrates due to the difficulty of oxidative addition.[1]

    Troubleshooting Steps:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For aryl chlorides, sterically hindered and electron-rich ligands are often more effective. Consider screening different catalyst systems. The use of a pre-catalyst can often lead to cleaner formation of the active catalytic species compared to using a palladium source like Pd(OAc)2 directly.[1]

    • Base Selection: The strength of the base can significantly impact the reaction rate. Stronger bases like sodium tert-butoxide (NaOtBu) often allow for lower reaction temperatures.[2] However, be mindful of the base sensitivity of other functional groups in your intermediates.

    • Solvent Choice: The reaction solvent should be anhydrous and deoxygenated. Common solvents for this reaction include toluene, dioxane, and THF.[3]

    • Temperature and Reaction Time: Insufficient heating can lead to incomplete reaction, while excessive heat can cause catalyst decomposition and side product formation.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Exclusion of Air and Moisture: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3]

Issue 2: Formation of Impurities During Synthesis

  • Question: We are observing significant impurity peaks in our LC-MS analysis of the crude Venetoclax product. What are the likely impurities and how can we minimize their formation?

  • Answer: Several impurities can form during the synthesis of Venetoclax. Common impurities include byproducts from side reactions and degradation products.

    Common Impurities and Mitigation Strategies:

    • Bis-arylated Piperazine: In the Buchwald-Hartwig step, the piperazine can react with two molecules of the aryl halide. To minimize this, using a Boc-protected piperazine derivative is recommended.[2]

    • Dehalogenation of Aryl Halide: This is a common side reaction in palladium-catalyzed couplings, often promoted by high temperatures or incomplete formation of the active catalyst complex.[2] Using a pre-catalyst and optimizing the reaction temperature can help reduce this side product.[2]

    • Oxidative Impurities: Venetoclax can undergo oxidation, particularly at the piperazine nitrogen, to form N-oxide impurities. This can occur during the synthesis or upon storage. Minimizing exposure to oxidizing agents and storing the compound under an inert atmosphere can help prevent this.

    • Hydrolysis Products: The final amide bond in Venetoclax can be susceptible to hydrolysis under strongly acidic or basic conditions. Careful control of pH during workup and purification is important.

Issue 3: Difficulty in Product Purification

  • Question: We are struggling to purify the final Venetoclax product. Column chromatography is proving to be difficult, and we are seeing co-elution of impurities. What are some effective purification strategies?

  • Answer: The purification of Venetoclax can be challenging due to its complex structure and the presence of closely related impurities.

    Purification Recommendations:

    • Crystallization: Crystallization is a highly effective method for purifying the final product and can help in obtaining the desired polymorphic form. A common solvent system for crystallization is a mixture of dichloromethane, methanol, and ethyl acetate.[4][5] The slow addition of an anti-solvent like ethyl acetate to a solution of Venetoclax in dichloromethane and methanol can induce crystallization and effectively remove many impurities.[4]

    • Chromatography Optimization: If column chromatography is necessary, consider screening different stationary phases (e.g., silica gel, alumina) and solvent systems. The use of a gradient elution can improve separation. For closely eluting impurities, preparative TLC or HPLC might be necessary.

    • Salt Formation: In some cases, forming a salt of the final compound can aid in purification through crystallization.

Data Presentation

Table 1: Optimization of the Buchwald-Hartwig Amination Reaction Conditions
Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Purity (%)Reference
Pd2(dba)3 / RuPhosNaOtBuToluene80>95>98[2]
Pd2(dba)3 / DavePhosNaOtBuToluene80ModerateModerate[2]
Pd2(dba)3 / XPhosNaOtBuToluene80ModerateModerate[2]
Pd(OAc)2 / RuPhosNaOtBuNeat110>99High[6]
[P(oTol)3]2PdCl2NaOtBuNeat11075High[6]

Note: The data in this table is synthesized from multiple sources to provide a comparative overview. The exact yields and purities can vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a Key Venetoclax Intermediate

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with a piperazine derivative, a key step in the synthesis of Venetoclax.

Materials:

  • Aryl halide (1.0 eq)

  • Boc-protected piperazine (1.2 eq)

  • Pd2(dba)3 (0.01 eq)

  • RuPhos (0.02 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, Boc-protected piperazine, Pd2(dba)3, RuPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-24 hours.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Final Amide Coupling to Synthesize Venetoclax

This protocol outlines the final step in the synthesis of Venetoclax, which involves the coupling of the carboxylic acid intermediate with the sulfonamide intermediate.

Materials:

  • Carboxylic acid intermediate (1.0 eq)

  • Sulfonamide intermediate (1.1 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid intermediate, sulfonamide intermediate, and DMAP in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Venetoclax by crystallization from a mixture of dichloromethane, methanol, and ethyl acetate.[4][5]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Workup & Purification start1 Aryl Halide reaction Pd Catalyst (Pd2(dba)3) Ligand (RuPhos) Base (NaOtBu) Solvent (Toluene) 80°C, Ar atmosphere start1->reaction start2 Boc-Piperazine start2->reaction workup 1. Quench Reaction 2. Extraction 3. Concentration reaction->workup purification Column Chromatography workup->purification end Key Intermediate purification->end

Caption: A generalized workflow for the Buchwald-Hartwig amination step.

troubleshooting_pathway cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_impurities Impurity Analysis start Low Yield in Buchwald-Hartwig Reaction q1 Is the catalyst/ligand appropriate for aryl chloride? start->q1 a1_yes Proceed to Base/Solvent Check q1->a1_yes Yes a1_no Screen sterically hindered ligands (e.g., RuPhos) q1->a1_no No q2 Are reaction conditions optimal? a1_yes->q2 a2_yes Check for Impurities q2->a2_yes Yes a2_no Optimize Temperature Use Anhydrous/Deoxygenated Solvent q2->a2_no No q3 Are side products (e.g., dehalogenation) observed? a2_yes->q3 a3_yes Use pre-catalyst Lower reaction temperature q3->a3_yes Yes a3_no Reaction appears optimized q3->a3_no No

References

Technical Support Center: Overcoming Poor Solubility of C25H19Cl2N3O5 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility challenges with C25H19Cl2N3O5 and other poorly soluble compounds in Dimethyl Sulfoxide (DMSO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in 100% DMSO at my desired concentration. What are the initial steps I should take?

A1: When encountering poor solubility of a compound like this compound in DMSO, even at room temperature, consider the following initial troubleshooting steps:

  • Ensure Purity of DMSO: Use anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.

  • Gentle Heating: Warm the solution to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures.[1] Avoid excessive heat to prevent compound degradation.

  • Sonication: Use a sonicator bath to provide mechanical agitation. This can help break down aggregates and accelerate the dissolution process.

  • Vortexing: Vigorous vortexing can also aid in the dissolution of stubborn compounds.

If these initial steps do not yield a clear solution, you may need to consider more advanced techniques.

Q2: Can I use a co-solvent to improve the solubility of this compound in DMSO?

A2: Yes, using a co-solvent is a common and effective strategy.[][3] Co-solvents can modify the polarity of the solvent system, enhancing the solubility of non-polar compounds. The choice of co-solvent will depend on the downstream application.

Co-solventTypical Concentration Range (v/v) with DMSOConsiderations
Ethanol10-50%Good for many organic compounds, but can be volatile.
Polyethylene Glycol 400 (PEG 400)10-30%A non-volatile and less toxic option, often used in formulations.[]
N,N-Dimethylformamide (DMF)5-20%A strong solvent, but with higher toxicity. Use with appropriate safety precautions.[]
Propylene Glycol10-40%Another common co-solvent in pharmaceutical preparations.[3]

Q3: How does pH adjustment affect the solubility of a compound in DMSO?

A3: For ionizable compounds, adjusting the pH can significantly increase solubility.[][4][5] While DMSO itself is aprotic, this technique is most relevant when preparing a DMSO stock that will be diluted into an aqueous buffer for an assay. If this compound has acidic or basic functional groups, modifying the pH of the final aqueous solution can enhance its solubility. For acidic compounds, increasing the pH (using a base) will lead to deprotonation and increased solubility. For basic compounds, decreasing the pH (using an acid) will result in protonation and improved solubility.

Q4: Will reducing the particle size of my compound help it dissolve in DMSO?

A4: Yes, reducing the particle size increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[6][7][8][9][10] This can be achieved through techniques like micronization or milling. While this may not increase the thermodynamic solubility, it can help in achieving a saturated solution more quickly.

Troubleshooting Guides

Problem: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This is a common issue for poorly soluble compounds. Here's a step-by-step guide to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.

  • Optimize the Dilution Protocol:

    • Instead of adding the DMSO stock directly to the buffer, try a serial dilution in DMSO first.

    • When adding the DMSO stock to the aqueous buffer, do so dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[11]

  • Pre-spike the Aqueous Buffer: Add a small amount of DMSO to the aqueous buffer before adding your compound stock.[11] This can help to reduce the solvent polarity shock that causes precipitation.

  • Incorporate a Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer can help to keep the compound in solution.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system (e.g., ethanol, PEG 400).

  • Preparation of Co-solvent/DMSO Mixtures: Prepare a series of co-solvent/DMSO mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70).

  • Solubility Testing:

    • Add a small, known amount of this compound to a fixed volume of each co-solvent/DMSO mixture.

    • Vortex the samples for 1-2 minutes.

    • If the compound dissolves, add more in small increments until a saturated solution is achieved (i.e., solid material remains undissolved).

    • Equilibrate the saturated solutions by rotating them at room temperature for 24 hours.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Stock Solution with Gentle Heating and Sonication

  • Initial Dispensing: Weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the required volume of high-purity DMSO.

  • Initial Mixing: Vortex the vial for 30 seconds.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Heating: If the compound is still not fully dissolved, place the vial in a heating block or water bath at 30-40°C for 10-15 minutes.

  • Final Mixing: Vortex the vial again for 30 seconds.

  • Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. If the solution is not clear, repeat steps 4-6.

Visualizations

TroubleshootingWorkflow start Start: this compound solubility issue in DMSO initial_steps Initial Steps: - Check DMSO purity - Gentle vortexing start->initial_steps is_dissolved1 Is the compound dissolved? initial_steps->is_dissolved1 heat_sonicate Apply Gentle Heat (30-40°C) and/or Sonication is_dissolved1->heat_sonicate No success Success: Compound Dissolved is_dissolved1->success Yes is_dissolved2 Is the compound dissolved? heat_sonicate->is_dissolved2 cosolvent Consider Co-solvent Strategy is_dissolved2->cosolvent No is_dissolved2->success Yes ph_adjustment Consider pH Adjustment (for aqueous dilutions) cosolvent->ph_adjustment particle_size Consider Particle Size Reduction ph_adjustment->particle_size fail Consult further (e.g., formulation specialist) particle_size->fail

Caption: Troubleshooting workflow for poor solubility in DMSO.

SignalingPathways cluster_enhancement_strategies Solubility Enhancement Strategies Compound Compound Properties (pKa, logP, crystal form) Physical Physical Modification - Heating - Sonication - Particle Size Reduction Compound->Physical influences choice of Chemical Chemical Modification - pH Adjustment - Co-solvency Compound->Chemical influences choice of Solvent Solvent System (DMSO, Co-solvents) Solvent->Chemical Process Dissolution Process (Temperature, Agitation) Process->Physical

Caption: Relationship between factors and solubility strategies.

References

Technical Support Center: C25H19Cl2N3O5 (Quizartinib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of C25H19Cl2N3O5 (Quizartinib) in cell-based assays, with a specific focus on addressing potential off-target effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the chemical formula for Quizartinib (also known as AC220), a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] Its primary mechanism involves binding to the ATP-binding site of the FLT3 receptor, particularly in cells with internal tandem duplication (ITD) mutations.[3][4] This action prevents the receptor's autophosphorylation and disrupts downstream signaling pathways crucial for cell growth and survival, such as PI3K/AKT and RAS/RAF/MEK/ERK, ultimately inducing programmed cell death (apoptosis) in malignant cells.[3]

Q2: What are the primary on-target and known off-target effects of Quizartinib?

The primary target of Quizartinib is the FLT3 receptor tyrosine kinase.[5] While it is highly selective, Quizartinib is known to have off-target activity against other class III receptor tyrosine kinases, most notably KIT, colony-stimulating factor 1 receptor (CSF1R), and platelet-derived growth factor receptors (PDGFRs).[1][5][6] Inhibition of KIT is a significant off-target effect that can contribute to myelosuppression observed in clinical settings.[1]

Q3: What is the expected potency (IC50) of Quizartinib in sensitive cell-based assays?

In acute myeloid leukemia (AML) cell lines harboring the FLT3-ITD mutation (e.g., MV4-11, MOLM-13, and MOLM-14), Quizartinib demonstrates potent growth inhibition with IC50 values typically in the sub-nanomolar range (<1 nM).[1][7][8]

Q4: My cells are showing resistance to Quizartinib. What are the potential mechanisms?

Resistance to Quizartinib in cell-based assays can arise from several factors:

  • On-Target Secondary Mutations: The development of secondary point mutations in the FLT3 kinase domain, such as at residues D835 or F691, can prevent Quizartinib from binding effectively.[9][10]

  • Off-Target Resistance: The activation of alternative survival pathways can bypass the need for FLT3 signaling. A key mechanism is the selection of pre-existing or newly acquired mutations in the RAS pathway.[11][12][13]

  • Insensitive Isoforms: The cell line may express a kinase isoform that is inherently insensitive to Quizartinib. For example, cell lines with KIT D816 mutations show relative insensitivity.[2][6]

Q5: Can Quizartinib induce cytotoxicity in cell lines that do not express its primary target, FLT3?

Yes, at higher concentrations (typically >2 µM), Quizartinib has been shown to reduce cell viability and induce apoptosis in non-target cells, such as H9c2 cardiomyocytes.[14] This effect may be linked to the potentiation of oxidative stress and activation of the p38 MAPK pathway.[14] Researchers should establish a clear dose-response curve to distinguish specific on-target effects from non-specific or off-target cytotoxicity.

Troubleshooting Guides

Guide 1: Investigating Higher-Than-Expected IC50 Values

Question Possible Cause & Explanation Suggested Action
Why is the IC50 value for Quizartinib much higher than published data for my cell line? 1. Cell Line Integrity: The cell line may have acquired resistance over multiple passages or may be misidentified.1. Perform cell line authentication (e.g., STR profiling). Use cells from a low-passage stock.
2. Insensitive Mutation: The cell line may harbor a resistance-conferring mutation (e.g., FLT3-TKD or KIT mutations).[2]2. Sequence key genes like FLT3 and KIT to confirm the presence of sensitive mutations.
3. Compound Degradation: The Quizartinib stock solution may have degraded due to improper storage or handling.3. Prepare a fresh stock solution from a reliable source. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
4. Assay Interference: Components of the cell culture media (e.g., serum proteins) could potentially interfere with the compound's activity.4. Review the assay protocol. If possible, perform a test in a serum-free medium for a short duration or use a different assay method (e.g., luminescent vs. fluorescent).

Guide 2: Addressing Cell Recovery After Treatment

Question Possible Cause & Explanation Suggested Action
Why do my cells initially die off but then recover and proliferate despite continuous Quizartinib treatment? 1. Clonal Selection: The initial cell population may be heterogeneous, containing a small subclone of resistant cells (e.g., with RAS mutations) that survive and expand.[12]1. Analyze the genetic profile of the recovered cell population to check for enrichment of known resistance mutations.
2. Incomplete FLT3 Inhibition: The concentration of Quizartinib may be suboptimal, leading to incomplete inhibition of FLT3 signaling and allowing for eventual adaptation and regrowth.2. Confirm the dose-response curve and consider using a higher concentration. Perform a western blot to verify sustained inhibition of FLT3 phosphorylation.
3. Influence of Microenvironment: For co-culture models, stromal cells or other components may secrete growth factors that activate bypass signaling pathways.[11]3. If applicable, analyze the secretome of the microenvironment and consider co-targeting the identified bypass pathways.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of Quizartinib

This table summarizes the binding affinity (Kd) of Quizartinib and its active metabolite, AC886, against its primary target and key off-target kinases. Lower Kd values indicate higher binding affinity.

CompoundKinaseKd (nM)Reference
Quizartinib FLT3 3.3 [15]
KIT<10[15]
CSF1R>10 (lower affinity than FLT3)[1]
PDGFRα/β>10 (lower affinity than FLT3)[1][2]
AC886 (Metabolite) FLT3 1.1 [15]
KIT<1[15]

Table 2: In Vitro Antiproliferative Activity (IC50) of Quizartinib in AML Cell Lines

This table provides representative IC50 values for Quizartinib in FLT3-ITD positive and negative cell lines.

Cell LineFLT3 StatusIC50 (nM)Reference
MV4-11 FLT3-ITD0.40[8]
MOLM-13 FLT3-ITD0.89[8]
MOLM-14 FLT3-ITD0.73[8]
HMC1.1 KIT V560G25.1[2]
K562 BCR/ABL>1000[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using a Luminescent Assay (e.g., CellTiter-Glo®)

This protocol provides a general workflow for determining the IC50 of Quizartinib.

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density. For suspension cells (e.g., MOLM-13), a density of 5,000-10,000 cells per well is common. For adherent cells, plate them a day in advance to allow for attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Quizartinib in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include "vehicle control" (DMSO only) and "no cells" (media only) wells.

  • Dosing: Add an equal volume of the 2X Quizartinib dilutions to the corresponding wells on the cell plate, effectively halving the concentration to 1X.

  • Incubation: Incubate the plate for 72 hours (or a pre-determined endpoint) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the luminescent assay reagent to room temperature according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add the reagent to each well. Place the plate on an orbital shaker for 2-10 minutes to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (no-cell wells) from all other readings. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the Quizartinib concentration and use non-linear regression (four-parameter variable slope) to calculate the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the steps to assess apoptosis following Quizartinib treatment.

  • Treatment: Seed cells in a 6-well plate and treat with Quizartinib at various concentrations (e.g., 1x, 5x, and 10x the IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: For suspension cells, collect them by centrifugation. For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then detach the remaining cells using a gentle enzyme-free dissociation buffer. Combine all cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer without delay. Use appropriate controls for compensation (unstained, single-stained Annexin V, single-stained PI).

  • Data Analysis: Gate the cell population based on forward and side scatter. Analyze the quadrants:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells/debris

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 pFLT3 (Autophosphorylation) FLT3->pFLT3 FLT3-ITD Mutation Quizartinib Quizartinib (this compound) Quizartinib->pFLT3 Inhibition Apoptosis Apoptosis Quizartinib->Apoptosis Induces RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes AKT AKT PI3K->AKT AKT->Proliferation promotes

Caption: Quizartinib inhibits FLT3 autophosphorylation, blocking downstream survival pathways.

Cell_Viability_Workflow start Start plate 1. Plate Cells in 96-well plate start->plate prepare 2. Prepare Quizartinib Serial Dilutions plate->prepare treat 3. Add Compound to Cells prepare->treat incubate 4. Incubate (e.g., 72 hours) treat->incubate add_reagent 5. Add Luminescent Reagent incubate->add_reagent read 6. Read Plate (Luminometer) add_reagent->read analyze 7. Analyze Data (Normalize & Plot) read->analyze end End (IC50 Value) analyze->end

Caption: Workflow for determining IC50 using a cell-based luminescent viability assay.

Troubleshooting_Tree issue Unexpected Result: High IC50 or Resistance check_cells Check Cell Line issue->check_cells Is the cell line correct and healthy? check_compound Check Compound issue->check_compound Is the compound stock potent and fresh? check_assay Check Assay issue->check_assay Is the assay protocol optimized? auth Authenticate (STR) Use low passage check_cells->auth sequence Sequence FLT3/KIT/RAS for mutations check_cells->sequence fresh_stock Make fresh stock Avoid freeze-thaw check_compound->fresh_stock optimize_density Optimize cell density and incubation time check_assay->optimize_density

Caption: Decision tree for troubleshooting unexpected results in Quizartinib assays.

References

Technical Support Center: C25H19Cl2N3O5 (Clorazepide)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for C25H19Cl2N3O5, a novel investigational compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known by its investigational name Clorazepide, is a potent inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway. It exhibits high affinity for the ATP-binding site of several key kinases, leading to the downregulation of downstream proliferative and survival signals.

Q2: In which solvents should Clorazepide be dissolved for in vitro experiments?

A2: For in vitro assays, Clorazepide is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: Is Clorazepide sensitive to light or temperature?

A3: Yes, Clorazepide is light-sensitive and should be stored in amber vials or protected from light. For long-term storage, stock solutions should be kept at -80°C. For short-term use, solutions can be stored at 4°C for up to 48 hours.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Activity Assays

Users have reported variability in the half-maximal inhibitory concentration (IC50) of Clorazepide in biochemical kinase assays.

Possible Causes and Solutions:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like Clorazepide is highly dependent on the concentration of ATP in the assay.

    • Recommendation: Ensure that the ATP concentration is consistent across all experiments, ideally at or near the Michaelis constant (Km) of the kinase for ATP.

  • Compound Aggregation: At higher concentrations, Clorazepide may form aggregates, leading to non-specific inhibition.

    • Recommendation: Include a non-ionic detergent such as 0.01% Triton X-100 in the assay buffer to prevent aggregation. Visually inspect solutions for any precipitation.

  • Reagent Stability: The stability of the kinase and substrate can affect results.

    • Recommendation: Use freshly prepared reagents and keep enzymes on ice.

Issue 2: High Background Signal in Cell Viability Assays

Researchers have observed high background fluorescence or luminescence in cell viability assays (e.g., CellTiter-Glo®, PrestoBlue™) when using Clorazepide.

Possible Causes and Solutions:

  • Autofluorescence: Clorazepide possesses intrinsic fluorescent properties that can interfere with assays using fluorescent readouts.

    • Recommendation: Run a parallel control plate with Clorazepide in cell-free media to quantify its autofluorescence at the relevant wavelengths. Subtract this background from the values obtained in the cell-based assay.

  • Luciferase Inhibition: Some small molecules can directly inhibit the luciferase enzyme used in ATP-based viability assays.

    • Recommendation: Test Clorazepide's effect on a standard luciferase reaction to determine if it is a direct inhibitor. If so, consider an alternative viability assay, such as one based on tetrazolium salt reduction (e.g., MTT or WST-1).

Experimental Protocols

Protocol 1: Determination of Kinase Inhibition (IC50)

This protocol describes a method for determining the IC50 value of Clorazepide against a target kinase using a luminescence-based assay.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate and ATP solution in kinase buffer.

    • Prepare a serial dilution of Clorazepide in DMSO, then dilute into kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the Clorazepide dilution to a well of a 384-well plate.

    • Add 5 µL of the 2X kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP.

    • Incubate as per the detection reagent manufacturer's instructions.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the Clorazepide concentration and fit to a four-parameter logistic curve to determine the IC50.

Protocol 2: Cell Viability Assay (MTT)

This protocol provides a method for assessing the effect of Clorazepide on the viability of a cancer cell line.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Clorazepide in culture medium.

    • Remove the old medium from the cells and add 100 µL of the Clorazepide-containing medium to each well.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to untreated control wells.

    • Plot the normalized viability against the logarithm of the Clorazepide concentration to calculate the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

Assay TypeParameterValueNotes
Kinase ActivityIC50 (Kinase A)50 nMATP concentration at Km
Kinase ActivityIC50 (Kinase B)250 nMATP concentration at Km
Cell ViabilityGI50 (Cell Line X)1.2 µM72-hour treatment
Cell ViabilityGI50 (Cell Line Y)5.8 µM72-hour treatment

Visualizations

G cluster_0 RTK Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Clorazepide This compound (Clorazepide) Clorazepide->RTK Inhibits ATP Binding ATP ATP ATP->RTK Binds to Kinase Domain Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of this compound (Clorazepide).

G cluster_1 Troubleshooting Workflow: High Background in Fluorescence Assay Start High Background Signal Observed CheckAutofluorescence Run Control: Clorazepide in Cell-Free Media Start->CheckAutofluorescence IsAutofluorescent Is Compound Autofluorescent? CheckAutofluorescence->IsAutofluorescent SubtractBackground Subtract Background Signal IsAutofluorescent->SubtractBackground Yes ConsiderAlternative Consider Alternative Assay (e.g., Luminescence or Colorimetric) IsAutofluorescent->ConsiderAlternative No End Valid Data SubtractBackground->End

Caption: Troubleshooting workflow for assay interference.

Technical Support Center: Storage and Handling of C25H19Cl2N3O5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecular formula C25H19Cl2N3O5 does not correspond to a single, widely-known chemical compound. Therefore, this guide is based on the general principles of storing and handling complex, chlorinated, nitrogen-containing organic molecules. The recommendations provided should be used as a starting point and adapted based on empirical stability data for your specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of a compound with the molecular formula this compound?

A1: Based on the elemental composition, a molecule with this formula likely contains multiple aromatic or heterocyclic rings, chlorine atoms, and various nitrogen and oxygen functional groups. Such structures are typically susceptible to degradation from several factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Many nitrogen-rich heterocyclic esters are stable up to 250°C, but this is highly structure-dependent.[1]

  • Humidity/Moisture: The presence of water can lead to hydrolysis of susceptible functional groups (e.g., esters, amides). Chlorinated hydrocarbons can slowly hydrolyze in the presence of water, potentially forming acidic byproducts like HCl which can further catalyze degradation.[2]

  • Light (Photodegradation): Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to bond cleavage or rearrangement. Photolytic stress is a key condition in forced degradation studies.[3][4]

  • Oxygen (Oxidation): The presence of oxygen can lead to oxidative degradation, particularly if the molecule contains electron-rich aromatic rings or other oxidizable functional groups.

  • pH: Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

Q2: How can I tell if my sample of this compound has degraded?

A2: Degradation can manifest in several ways. You should look for a combination of physical and analytical evidence:

  • Visual Inspection: Changes in color (e.g., yellowing or browning), texture (e.g., clumping of a powder), or the appearance of an oily film can indicate degradation.

  • Analytical Characterization: The most reliable method is to use analytical techniques to assess purity. High-Performance Liquid Chromatography (HPLC) is a standard method for identifying and quantifying degradation products.[4] The appearance of new peaks or a decrease in the area of the main peak suggests degradation. Mass spectrometry (LC-MS) can help identify the structure of these new impurities.[4]

Q3: What are the generally recommended storage conditions for a compound like this compound?

A3: To minimize degradation, the compound should be stored under conditions that mitigate the risks outlined in Q1. The ideal storage conditions are typically "cold, dark, dry, and inert." See Table 1 for a summary of recommended conditions.

Troubleshooting Guide

Problem 1: My experimental results are inconsistent or not reproducible.

  • Possible Cause: The compound may have degraded during storage or handling, leading to a lower effective concentration of the active molecule and the presence of interfering impurities.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your current stock of the compound using a validated analytical method like HPLC.

    • Check Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see Table 1). Check if the container seal is intact.

    • Use a Fresh Sample: If possible, use a fresh, unopened sample of the compound and repeat the experiment.

    • Consider Solution Stability: If you are using the compound in a solution, consider the possibility of degradation in the solvent. Prepare fresh solutions for each experiment and avoid long-term storage of solutions unless their stability has been verified.

Problem 2: The physical appearance of my solid compound has changed (e.g., color change).

  • Possible Cause: This is a strong indicator of chemical degradation, often due to oxidation or photolysis.

  • Troubleshooting Steps:

    • Do Not Use: Do not use the compound for critical experiments, as its purity is compromised.

    • Document the Change: Record the changes in appearance and the storage conditions.

    • Analyze the Sample: If feasible, analyze the degraded sample by HPLC or LC-MS to identify the degradation products. This information can be valuable for understanding the compound's stability limitations.

    • Review Storage Protocol: Ensure that the compound is stored in an airtight, light-resistant container, and consider purging the container with an inert gas like argon or nitrogen before sealing.

Problem 3: My HPLC analysis shows new peaks that were not present previously.

  • Possible Cause: The appearance of new peaks is direct evidence of degradation.

  • Troubleshooting Steps:

    • Quantify Degradation: Determine the percentage of the main peak that has degraded and the relative amounts of the new impurities.

    • Identify Degradants: If you have access to mass spectrometry (LC-MS), attempt to identify the molecular weights of the new peaks to hypothesize their structures. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation, while a decrease may suggest hydrolysis of an ester group).

    • Perform a Forced Degradation Study: To proactively understand the compound's stability, consider performing a forced degradation study (see Protocol 3). This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.[3][5]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C to 4°C (or as specified by the supplier)Reduces the rate of chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.[2]
Light In an amber or opaque vialPrevents photodegradation.[4]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis.[2]
Form Solid (lyophilized powder if possible)More stable than solutions.

Table 2: Example of a Stability Study Data Log

Time PointStorage ConditionPurity by HPLC (%)AppearanceNotes
T=0-20°C, Dark, Inert99.8%White PowderInitial analysis.
T=3 Months-20°C, Dark, Inert99.7%White PowderNo significant change.
T=3 Months4°C, Dark, Air99.1%Off-white PowderMinor degradation observed.
T=3 Months25°C, Light, Air85.2%Yellow PowderSignificant degradation. New peaks at RRT 0.85 and 0.91.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare the mobile phase as per the established analytical method. Ensure solvents are HPLC grade and degassed.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the same solvent to a similar concentration as the standard.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify any new peaks, which represent impurities or degradation products.

Protocol 2: Forced Degradation Study

Forced degradation or stress testing is crucial for understanding a compound's stability.[3][6] It involves exposing the compound to conditions more severe than accelerated storage.

  • Prepare Samples: Prepare several samples of the compound in both solid and solution form.

  • Expose to Stress Conditions: Subject each sample to one of the following conditions for a defined period (e.g., 24-48 hours).[4]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: 80°C (solid and solution).

    • Photodegradation: Expose to light (UV/visible) as per ICH Q1B guidelines.[7]

  • Neutralize (if necessary): Before analysis, neutralize the acidic and basic samples.

  • Analyze: Analyze all stressed samples, along with an unstressed control sample, by HPLC.

  • Evaluate: Determine the extent of degradation in each condition and identify the major degradation products. This helps in developing a stability-indicating analytical method.[7]

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results OR Change in Compound Appearance check_purity Assess Purity using HPLC start->check_purity purity_ok Purity > 98%? check_purity->purity_ok degraded Compound Degraded purity_ok->degraded No investigate_protocol Investigate Experimental Protocol (Reagents, Solvents, Technique) purity_ok->investigate_protocol Yes review_storage Review Storage Conditions (Temp, Light, Air, Moisture) degraded->review_storage quarantine Quarantine Lot & Use Fresh Stock review_storage->quarantine

Caption: Troubleshooting workflow for compound degradation issues.

Degradation_Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products This compound This compound (Parent Compound) Oxidized Oxidized Products (e.g., N-oxides) This compound->Oxidized Oxidation Hydrolyzed Hydrolyzed Products (e.g., cleaved esters/amides) This compound->Hydrolyzed Hydrolysis Photolyzed Photolytic Products (e.g., rearranged isomers) This compound->Photolyzed Photolysis Dechlorinated Dechlorinated Products This compound->Dechlorinated Reductive Dehalogenation Heat Heat Heat->this compound Light Light (UV/Vis) Light->this compound Oxygen Oxygen (Air) Oxygen->this compound Water Water (H2O) Water->this compound

References

Technical Support Center: C25H19Cl2N3O5 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for novel compounds such as C25H19Cl2N3O5.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important for a new compound like this compound?

A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug or compound and the magnitude of its effect on a biological system.[1][2] For a novel compound like this compound, establishing a dose-response curve is a critical early step in preclinical development. It helps to determine key parameters such as the potency (EC50 or IC50), efficacy (Emax), and the therapeutic window of the compound.[3][4][5] This information is essential for understanding the compound's biological activity and for designing further experiments.[3]

Q2: What are the key parameters derived from a dose-response curve?

The primary parameters obtained from a dose-response curve are:

  • EC50 (Half Maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect.[6]

  • IC50 (Half Maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a biological response by 50%.[6][7]

  • Emax (Maximum Effect): The maximal response achievable with the compound.[5]

  • Hill Slope (Hill Coefficient): Describes the steepness of the curve. A Hill slope greater than 1 may indicate cooperativity in binding, while a slope less than 1 may suggest negative cooperativity or multiple binding sites.

These parameters are typically determined by fitting the experimental data to a sigmoidal curve using non-linear regression analysis.[1][8]

Q3: How do I select the appropriate concentration range for this compound in my initial experiments?

For a novel compound with unknown activity, it is recommended to start with a wide concentration range, often spanning several orders of magnitude (e.g., from nanomolar to millimolar).[3] A common starting point is a logarithmic dilution series (e.g., 1, 10, 100 nM, 1, 10, 100 µM).[3] This broad range increases the likelihood of capturing the full sigmoidal response, including the baseline, the dynamic portion of the curve, and the maximal effect plateau.[9]

Q4: What are the most common cell-based assays to determine a dose-response curve for a new cytotoxic compound?

Several assays can be used to assess cell viability and cytotoxicity. The choice of assay depends on the compound's expected mechanism of action and the cell type being used. Common assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[10][11]

  • XTT Assay: Similar to the MTT assay, but the resulting formazan dye is water-soluble, simplifying the protocol.[12][13]

  • Resazurin (alamarBlue) Assay: A fluorescence- or absorbance-based assay that measures metabolic activity.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

  • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.

Q5: How can I ensure the reproducibility of my dose-response experiments?

Reproducibility is crucial for reliable data. Key factors to control include:

  • Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth media.[14]

  • Accurate Compound Dilutions: Prepare fresh serial dilutions for each experiment and be mindful of the solvent's final concentration.

  • Appropriate Controls: Include untreated (vehicle) controls and positive controls (a known active compound).

  • Minimizing Edge Effects: Be aware of potential "edge effects" in microplates, where wells on the perimeter may behave differently. Consider not using the outer wells for critical measurements.[15]

  • Standardized Assay Protocols: Follow a consistent protocol for incubation times, reagent additions, and plate reading.

  • Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the goodness of fit for your curve.[16][17]

Troubleshooting Guides

Guide 1: Issues with Cell-Based Assays (e.g., MTT, XTT)
Problem Possible Cause Troubleshooting Steps
High background absorbance in blank wells Media contamination (bacteria, yeast).[18] Phenol red in the media can also contribute.[19]Use sterile technique. Check media for contamination before use. Use phenol red-free media if possible.
Low absorbance readings across the plate Insufficient cell number. Short incubation time with the reagent. Incomplete solubilization of formazan crystals (MTT assay).[10]Optimize cell seeding density. Increase incubation time with the assay reagent. Ensure complete dissolution of formazan crystals by thorough mixing or increasing incubation with the solubilization solution.[10]
High variability between replicate wells Uneven cell seeding. Pipetting errors during compound addition or reagent addition. Edge effects in the microplate.[20]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with technique. Avoid using the outer wells of the plate for experimental data.[15]
Inconsistent or non-sigmoidal dose-response curve Compound precipitation at high concentrations. Compound is not active in the tested range. Assay interference by the compound.Visually inspect wells for precipitation. Test a wider or different concentration range. Run a control experiment to check if the compound interferes with the assay chemistry (e.g., by directly reducing the assay reagent).
Guide 2: Issues with Fluorescence-Based Assays
Problem Possible Cause Troubleshooting Steps
High background fluorescence Autofluorescence from cell culture media (especially phenol red) or the compound itself.[19] Non-specific binding of the fluorescent dye.Use phenol red-free media. Measure the intrinsic fluorescence of the compound at the assay wavelengths. Optimize washing steps to remove unbound dye.
Signal quenching The test compound absorbs light at the excitation or emission wavelength of the fluorophore.[21] High concentration of the fluorescent probe leading to self-quenching.Perform a pre-read of the compound to check for absorbance at the assay wavelengths.[21] Optimize the concentration of the fluorescent probe.
Photobleaching Excessive exposure of the fluorescent dye to the excitation light source.Minimize the exposure time during plate reading. Use a plate reader with adjustable excitation intensity.
Inconsistent readings Uneven distribution of adherent cells.[19] Fluctuations in the excitation light source.[22]Ensure a confluent and evenly distributed cell monolayer. Allow the plate reader's lamp to warm up before taking measurements.

Experimental Protocols

Protocol 1: General Workflow for Dose-Response Curve Generation

This protocol outlines the general steps for determining the dose-response curve of a novel compound like this compound using a cell viability assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) F Prepare serial dilutions of this compound A->F B Culture and harvest cells in exponential growth phase C Perform cell count and determine cell viability B->C D Seed cells into a 96-well plate at a pre-determined optimal density C->D E Allow cells to adhere overnight D->E G Treat cells with the compound dilutions and controls (vehicle and positive) E->G F->G H Incubate for a defined period (e.g., 24, 48, or 72 hours) G->H I Add cell viability reagent (e.g., MTT, XTT) H->I J Incubate as per assay protocol I->J K Read absorbance/fluorescence on a plate reader J->K L Subtract background readings K->L M Normalize data to vehicle control (100% viability) L->M N Plot normalized response vs. log(concentration) M->N O Fit data to a sigmoidal dose-response model (non-linear regression) N->O P Determine IC50/EC50, Emax, and Hill slope O->P

Caption: General workflow for a dose-response experiment.

Protocol 2: Hypothetical Signaling Pathway Inhibition

If this compound is hypothesized to be an inhibitor of a specific signaling pathway (e.g., a kinase cascade), a more targeted assay can be employed. This diagram illustrates a generic kinase signaling pathway and the potential point of inhibition.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Induces compound This compound compound->kinase2 Inhibits

Caption: Inhibition of a hypothetical signaling pathway.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This table presents hypothetical data from a cell viability assay.

Concentration (µM)Log(Concentration)% Viability (Normalized)
0 (Vehicle)-100.0
0.01-2.0098.5
0.1-1.0095.2
10.0085.1
50.7052.3
101.0025.6
501.705.8
1002.002.1
Table 2: Key Parameters from Dose-Response Curve Fitting

This table summarizes the key parameters derived from fitting the data in Table 1 to a four-parameter logistic model.

ParameterValue95% Confidence Interval
IC50 4.8 µM4.2 - 5.5 µM
Hill Slope -1.5-1.8 to -1.2
Emax 2.0%1.5% - 2.5%
0.995N/A

References

Validation & Comparative

A Comparative Guide to the Biological Activity of C25H19Cl2N3O5, a Novel Camptothecin Analog, and Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the novel hexacyclic camptothecin analog C25H19Cl2N3O5 (also identified as CH0793076) and the established topoisomerase I inhibitor, Irinotecan (CPT-11). Due to the proprietary nature of this compound, publicly available quantitative data is limited. However, initial studies have indicated its superior performance over Irinotecan. This document leverages available information on this compound and extensive data on Irinotecan to offer a comprehensive comparison for research and drug development professionals.

Executive Summary

This compound is a novel, water-soluble prodrug of a hexacyclic camptothecin analog. Preclinical studies have demonstrated that it possesses a broader antitumor spectrum and more potent antitumor activity compared to Irinotecan in various human cancer xenograft models.[1] Both compounds function as topoisomerase I inhibitors, inducing DNA damage and subsequent apoptosis in cancer cells. This guide presents a side-by-side comparison of their mechanisms, available biological activity data, and the experimental protocols used for their validation.

Data Presentation: A Comparative Overview

As specific quantitative data for this compound is not publicly available, this section provides a summary of the known activity of Irinotecan against various cancer cell lines. This data serves as a benchmark for the expected performance of the more potent this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Irinotecan (CPT-11)LoVoColorectal15.8[2]
Irinotecan (CPT-11)HT-29Colorectal5.17[2]
Irinotecan (CPT-11)NMG64/84Colon160 (µg/ml)[3][4]
Irinotecan (CPT-11)COLO-357Pancreatic100 (µg/ml)[3][4]
Irinotecan (CPT-11)MIA PaCa-2Pancreatic400 (µg/ml)[3][4]
Irinotecan (CPT-11)PANC-1Pancreatic150 (µg/ml)[3][4]

Note: The active metabolite of Irinotecan, SN-38, is approximately 100 to 1000 times more cytotoxic than the parent drug.[5]

Mechanism of Action: Topoisomerase I Inhibition

Both this compound and Irinotecan are camptothecin analogs that target the nuclear enzyme topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks.

The key steps in their mechanism of action are:

  • Complex Formation: The drug intercalates and stabilizes the covalent complex formed between topoisomerase I and DNA.

  • Inhibition of Re-ligation: This stabilization prevents the re-ligation of the single-strand break.

  • DNA Damage: The collision of the replication fork with this stabilized "cleavable complex" leads to the formation of irreversible double-strand DNA breaks.

  • Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2-M phases, and ultimately leads to programmed cell death (apoptosis).

Signaling Pathway

The signaling cascade initiated by topoisomerase I inhibition is complex and involves multiple DNA damage response pathways.

Topoisomerase_I_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response Camptothecin_Analog This compound or Irinotecan Top1_DNA_Complex Topoisomerase I-DNA Complex Camptothecin_Analog->Top1_DNA_Complex Binds to Cleavable_Complex Stabilized Ternary Complex Top1_DNA_Complex->Cleavable_Complex Stabilizes Replication_Fork Replication Fork Collision Cleavable_Complex->Replication_Fork DSB Double-Strand DNA Breaks Replication_Fork->DSB DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DSB->DDR Cell_Cycle_Arrest S/G2-M Phase Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of camptothecin analogs.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the biological activity of topoisomerase I inhibitors.

Cell Viability Assay (IC50 Determination)

This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50%.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or Irinotecan) in culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a period equivalent to two to three cell doubling times (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

IC50_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of compound Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h Viability_Reagent Add viability reagent (e.g., MTT) Incubation_48_72h->Viability_Reagent Incubation_2_4h Incubate for 2-4h Viability_Reagent->Incubation_2_4h Read_Plate Measure absorbance/fluorescence Incubation_2_4h->Read_Plate Data_Analysis Calculate % viability and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

Comparison Guide: C25H19Cl2N3O5 and Known Inhibitors of [Target]

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge has been identified in generating the requested comparison guide. The biological target of the molecule with the chemical formula C25H19Cl2N3O5 is not publicly documented or readily identifiable through standard chemical and biological databases.

Extensive searches for "this compound" combined with terms such as "inhibitor target," "biological activity," "chemical name," and "IUPAC name" did not yield any specific information linking this molecule to a known biological target. Without the identification of the specific protein, enzyme, or signaling pathway that this compound interacts with, it is impossible to:

  • Identify a relevant class of "known inhibitors" for comparison.

  • Source experimental data (such as IC50 or EC50 values) for a meaningful quantitative analysis.

  • Describe relevant experimental protocols.

  • Illustrate the pertinent signaling pathways.

Therefore, the core requirements of the requested "Publish Comparison Guide" cannot be fulfilled at this time.

To proceed with this request, the following information is essential:

  • The specific biological target of this compound.

  • Any available internal or published data on the inhibitory activity of this compound against its target.

Once this information is provided, a comprehensive comparison guide can be developed as originally requested. This would include a detailed data table, experimental protocols, and a Graphviz diagram illustrating the relevant biological context.

Unraveling the Efficacy of Novel Anticancer Agents: A Comparative Analysis of DZ-2384 and Paclitaxel in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Initially, a query was made for a comparative analysis of the compound with the chemical formula C25H19Cl2N3O5. Following a comprehensive search of chemical databases and scientific literature, this specific formula could not be matched to a known compound. To fulfill the spirit of the request for a detailed comparison of anticancer agents, this guide will instead provide an in-depth analysis of DZ-2384, a novel microtubule-targeting agent, against the well-established chemotherapeutic, Paclitaxel, with a focus on their efficacy in preclinical breast cancer models.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the mechanisms of action, experimental protocols, and efficacy of DZ-2384 and Paclitaxel. All quantitative data is presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to the Compounds

DZ-2384 is a synthetic, preclinical small molecule that represents a new generation of microtubule-targeting agents. It is a derivative of diazonamide A, a natural product isolated from the marine ascidian Diazona angulata.[1] DZ-2384 has been engineered for potent antitumor activity and an improved safety profile, particularly with respect to neurotoxicity, a common dose-limiting side effect of many microtubule inhibitors.[2][3]

Paclitaxel is a widely used, first-line chemotherapeutic agent for various cancers, including breast cancer.[4] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, it is a member of the taxane class of drugs. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[4][5]

Mechanism of Action: A Tale of Two Microtubule Binders

Both DZ-2384 and Paclitaxel exert their anticancer effects by targeting tubulin, the fundamental protein component of microtubules. However, their specific binding sites and the resulting impact on microtubule dynamics differ significantly.

DZ-2384 binds to the vinca domain of β-tubulin.[2][3] Its unique binding mode imparts distinct effects on microtubule curvature and dynamics. Unlike traditional vinca alkaloids that promote microtubule disassembly, DZ-2384 straightens curved protofilaments, which is proposed to favor the polymerization of tubulin.[3][6] While it inhibits microtubule growth rate, it also increases the frequency of microtubule rescue, a process that prevents microtubules from catastrophic depolymerization. This differential modulation of microtubule dynamics is thought to contribute to its potent antitumor activity while preserving the microtubule network in non-dividing cells like neurons, thus reducing neurotoxicity.[3]

Paclitaxel , in contrast, binds to a different site on the interior of the microtubule lumen, specifically to the β-tubulin subunit.[4][7] This binding stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.[5] The resulting hyper-stabilized microtubules are dysfunctional and disrupt the dynamic instability required for proper mitotic spindle formation and function. This leads to a prolonged arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4]

Microtubule Targeting Mechanisms Comparative Mechanism of Action cluster_0 DZ-2384 cluster_1 Paclitaxel DZ-2384_node DZ-2384 Vinca_Domain Binds to Vinca Domain on β-tubulin DZ-2384_node->Vinca_Domain Straightens_Protofilaments Straightens Curved Protofilaments Vinca_Domain->Straightens_Protofilaments Inhibits_Growth Inhibits Microtubule Growth Rate Straightens_Protofilaments->Inhibits_Growth Increases_Rescue Increases Microtubule Rescue Frequency Straightens_Protofilaments->Increases_Rescue Mitotic_Arrest_DZ Mitotic Arrest Inhibits_Growth->Mitotic_Arrest_DZ Reduced_Neurotoxicity Reduced Neurotoxicity Increases_Rescue->Reduced_Neurotoxicity Apoptosis_DZ Apoptosis Mitotic_Arrest_DZ->Apoptosis_DZ Paclitaxel_node Paclitaxel Lumen_Binding Binds to β-tubulin in Microtubule Lumen Paclitaxel_node->Lumen_Binding Stabilizes_Microtubules Hyper-stabilizes Microtubules Lumen_Binding->Stabilizes_Microtubules Prevents_Depolymerization Prevents Depolymerization Stabilizes_Microtubules->Prevents_Depolymerization Neurotoxicity Potential for Neurotoxicity Stabilizes_Microtubules->Neurotoxicity Mitotic_Arrest_Pac Mitotic Arrest Prevents_Depolymerization->Mitotic_Arrest_Pac Apoptosis_Pac Apoptosis Mitotic_Arrest_Pac->Apoptosis_Pac

Diagram 1: Comparative Mechanism of Action

Experimental Protocols

In Vitro Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of DZ-2384 and Paclitaxel in various breast cancer cell lines.

Methodology:

  • Cell Lines: A panel of human triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231, was used.[2] The estrogen receptor-positive MCF-7 cell line is also a common model for Paclitaxel studies.

  • Culture Conditions: Cells were cultured in standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of DZ-2384 or Paclitaxel for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTS assay. The absorbance was measured, and the data was used to calculate the IC50 values.

In Vitro Workflow In Vitro IC50 Determination Workflow Start Start Cell_Culture Culture Breast Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Treatment Treat with Serial Dilutions of DZ-2384 or Paclitaxel Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation MTS_Assay Perform MTS Assay Incubation->MTS_Assay Absorbance_Reading Read Absorbance MTS_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Diagram 2: In Vitro IC50 Determination Workflow
In Vivo Xenograft Models

Objective: To evaluate the in vivo efficacy of DZ-2384 and Paclitaxel in suppressing tumor growth in mouse models of breast cancer.

Methodology:

  • Animal Models: Immunodeficient mice, such as NOD scid gamma (NSG) mice, were used for patient-derived xenograft (PDX) models.[2][8] Nude mice are commonly used for cell line-derived xenografts (e.g., MCF-7 or MDA-MB-231).[4][9]

  • Tumor Implantation:

    • Cell Line-Derived Xenografts: A suspension of breast cancer cells (e.g., 1 x 10^7 MCF-7 cells in Matrigel) was subcutaneously injected into the flank of the mice.[10]

    • Patient-Derived Xenografts (PDX): Tumor tissue from breast cancer patients was implanted into the mammary fat pad of NSG mice.[2]

  • Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment groups. DZ-2384 and Paclitaxel were administered intravenously according to specific dosing schedules (e.g., once weekly).[2][11]

  • Efficacy Assessment:

    • Tumor Volume: Tumor size was measured regularly with calipers, and tumor volume was calculated.[2]

    • Survival: The overall survival of the mice in each treatment group was monitored.[2]

    • Bioluminescent Imaging: For cell lines expressing luciferase, tumor burden can be monitored non-invasively using an in vivo imaging system (IVIS).[8]

Efficacy and Safety Comparison

In Vitro Efficacy

DZ-2384 has demonstrated potent activity across a range of TNBC cell lines, with IC50 values in the low nanomolar range, comparable to that of Paclitaxel and another taxane, Docetaxel.[2]

Cell LineDZ-2384 IC50 (nmol/L)Paclitaxel IC50 (nmol/L)Docetaxel IC50 (nmol/L)
TNBC Line 1 Data indicates low nmol/L rangeData indicates low nmol/L rangeData indicates low nmol/L range
TNBC Line 2 Data indicates low nmol/L rangeData indicates low nmol/L rangeData indicates low nmol/L range
HCC1937 Cross-resistantCross-resistantCross-resistant
Table 1: In Vitro Sensitivity of TNBC Cell Lines. Data adapted from a preclinical study.[2] Note: Specific IC50 values were presented graphically in the source and are described here as being in the low nanomolar range.
In Vivo Efficacy in TNBC PDX Models

In patient-derived xenograft models of triple-negative breast cancer, DZ-2384 showed superior efficacy compared to Paclitaxel, particularly at lower doses.[2]

ModelTreatment GroupDose (relative to MTD*)Median Survival (days)Tumor Response
GCRC-1945 (Taxane-Sensitive) Vehicle-~40Progressive Disease
DZ-23840.125x MTDIncreasedTumor Regression
Paclitaxel0.125x MTDNo significant increaseStable Disease
DZ-23840.5x MTDIncreasedTumor Regression
Paclitaxel0.5x MTDIncreasedTumor Regression
GCRC-2076 (Taxane-Resistant) Vehicle-30Progressive Disease
DZ-23840.25x MTDIncreasedTumor Regression
Paclitaxel0.25x MTDNo significant increaseProgressive Disease
DZ-23840.5x MTD88Tumor Regression
Paclitaxel0.5x MTD69Stable Disease
Table 2: In Vivo Efficacy in TNBC Patient-Derived Xenograft Models. Data adapted from a preclinical study.[2] *MTD: Maximum Tolerated Dose.
Safety Profile and Therapeutic Window

A significant advantage of DZ-2384 is its wider therapeutic window compared to taxanes.[2] The therapeutic window is a measure of a drug's safety, comparing the exposure at the minimum effective dose to the exposure at safe, well-tolerated levels.

CompoundTherapeutic WindowKey Safety Finding
DZ-2384 14–32Lacks neurotoxicity in rats at effective plasma concentrations.[2][3]
Paclitaxel 2.0Dose-limiting neurotoxicity is a common side effect.[2]
Docetaxel < 2.8Similar toxicity profile to Paclitaxel.[2]
Table 3: Therapeutic Window and Safety Profile. Data adapted from a preclinical study.[2]

Conclusion

DZ-2384 emerges as a promising preclinical candidate for the treatment of breast cancer, particularly aggressive subtypes like triple-negative breast cancer. Its distinct mechanism of action on microtubule dynamics translates to potent antitumor efficacy, even in taxane-resistant models.[2] The most compelling advantage of DZ-2384 is its significantly wider therapeutic window and lack of neurotoxicity at effective doses, addressing a major clinical limitation of current taxane-based chemotherapies.[2][3] While Paclitaxel remains a cornerstone of breast cancer treatment, the preclinical data for DZ-2384 suggests it has the potential to become a more effective and safer therapeutic option. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.

References

Comparative Analysis of Capmatinib (C25H19Cl2N3O5) and Alternative MET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic and performance data for Capmatinib (C25H19Cl2N3O5), a potent and selective MET tyrosine kinase inhibitor, alongside its alternatives, Tepotinib and Crizotinib. The information is intended to support research and drug development efforts in oncology, particularly for non-small cell lung cancer (NSCLC).

Introduction

Capmatinib, with the molecular formula this compound, is the active moiety of Capmatinib hydrochloride.[1] It is a targeted therapy approved for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.[2] Capmatinib functions by inhibiting the MET receptor tyrosine kinase, thereby disrupting downstream signaling pathways involved in tumor cell proliferation, survival, and metastasis. This guide presents a compilation of available spectroscopic data, a summary of key clinical trial findings, and a description of the experimental protocols for Capmatinib and its therapeutic alternatives.

Spectroscopic Data Comparison

Spectroscopic DataTepotinibCrizotinib
¹H NMR (CDCl₃, 400 MHz) δ 8.74 (s, 1H), 8.46–8.39 (m, 2H), 8.32 (s, 1H), 8.01 (s, 1H), 7.93 (d, J = 8.0 Hz, 1H), 7.64 (s, 1H), 7.58 (d, J = 7.7 Hz, 1H), 7.55–7.47 (m, 3H), 5.27 (s, 2H), 3.03 (t, J = 7.2 Hz, 2H), 2.43 (t, J = 7.0 Hz, 2H), 2.24 (s, 6H), 1.91–1.76 (m, 2H)[1]A ¹H NMR spectrum is available, though specific peak assignments were not detailed in the search results.[3]
¹³C NMR (CDCl₃, 101 MHz) δ 161.18, 157.41, 155.35, 149.17, 138.08, 136.67, 134.95, 131.70, 131.28, 130.82, 129.79, 129.70, 129.08, 128.52, 128.04, 125.10, 118.62, 113.06, 57.87, 52.29, 45.34, 31.60, 27.04[1]¹³C NMR data is available for a fluoroethyl analogue of Crizotinib, but not for the parent compound itself in the provided search results.[1]
Mass Spectrometry (ESI) HRMS (ESI) calculated for C₂₇H₂₆N₆OS [M + H]⁺: 483.1962, found: 483.1947[1]The protonated molecule [M+H]⁺ is observed at m/z 450.1. Key fragment ions are found at m/z 367, 260, and 177.[4][5][6]
IR Spectroscopy Not available in search results.An ATR-IR spectrum is available, confirming the presence of functional groups.[7]

Performance Comparison: Clinical Trial Data

The efficacy and safety of Capmatinib and Tepotinib have been evaluated in pivotal clinical trials for the treatment of NSCLC with METex14 skipping mutations.

ParameterCapmatinib (GEOMETRY mono-1)Tepotinib (VISION)
Patient Population Adult patients with locally advanced or metastatic NSCLC with MET exon 14 skipping mutation.[5][8]Adult patients with advanced (locally advanced or metastatic) NSCLC with MET exon 14 skipping alterations.[9]
Treatment Naïve ORR 68% (95% CI: 48-84)[5]54.7% (95% CI, 46.6%-62.5%) per IRC assessment in the confirmatory cohort C.[7]
Previously Treated ORR 41% (95% CI: 29-53)[5]51.0% (95% CI, 36.6%-65.2%) in the confirmatory cohort C.[7]
Median Duration of Response (Treatment Naïve) 12.6 months (95% CI: 5.6-NE)[4]Not explicitly stated for the confirmatory cohort in the provided results.
Median Duration of Response (Previously Treated) 9.7 months (95% CI: 5.6-13.0)[4]Not explicitly stated for the confirmatory cohort in the provided results.
Common Adverse Events Peripheral edema, nausea, vomiting, increased blood creatinine.[4]Edema, constipation.[10]

ORR: Overall Response Rate; CI: Confidence Interval; NE: Not Estimable; IRC: Independent Review Committee.

Experimental Protocols

GEOMETRY mono-1 (Capmatinib)

The GEOMETRY mono-1 was a phase 2, multi-cohort, open-label study evaluating Capmatinib in patients with advanced NSCLC with MET exon 14 skipping mutation or MET amplification.[5][8]

  • Patient Eligibility: Eligible patients were adults (≥18 years) with an ECOG performance status of 0 or 1, and with EGFR wild-type and ALK-negative advanced (Stage IIIB/IV) NSCLC.[4][6] Patients were assigned to cohorts based on their MET status and prior lines of therapy.[8]

  • Dosing: Capmatinib was administered orally at a dose of 400 mg twice daily.[5][8]

  • Primary Endpoint: The primary endpoint was the Overall Response Rate (ORR) as assessed by a Blinded Independent Review Committee (BIRC) according to RECIST v1.1.[6]

VISION Trial (Tepotinib)

The VISION trial was a phase 2, single-arm, open-label study to investigate Tepotinib in patients with advanced NSCLC with MET exon 14 skipping alterations.[9]

  • Patient Eligibility: The trial enrolled patients with histologically or cytologically confirmed advanced (locally advanced or metastatic) NSCLC with METex14 skipping alterations.[9] Patients with asymptomatic brain metastases were allowed.[11]

  • Dosing: Tepotinib was administered orally at a dose of 500 mg once daily.[12]

  • Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR) determined by an Independent Review Committee (IRC) based on RECIST v1.1.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MET signaling pathway targeted by these inhibitors and a general workflow for identifying and treating patients with MET-driven NSCLC.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET Receptor MET Receptor P P MET Receptor->P Dimerization & Autophosphorylation HGF HGF (Ligand) HGF->MET Receptor Binds Downstream Signaling Downstream Signaling P->Downstream Signaling RAS/MAPK Pathway RAS/MAPK Pathway Downstream Signaling->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Downstream Signaling->PI3K/AKT Pathway STAT Pathway STAT Pathway Downstream Signaling->STAT Pathway Gene Expression Gene Expression RAS/MAPK Pathway->Gene Expression PI3K/AKT Pathway->Gene Expression STAT Pathway->Gene Expression Proliferation, Survival,\nInvasion, Angiogenesis Proliferation, Survival, Invasion, Angiogenesis Gene Expression->Proliferation, Survival,\nInvasion, Angiogenesis Capmatinib / Tepotinib Capmatinib / Tepotinib Capmatinib / Tepotinib->MET Receptor Inhibits Phosphorylation

Caption: MET Signaling Pathway Inhibition by Capmatinib/Tepotinib.

Experimental_Workflow Patient with\nAdvanced NSCLC Patient with Advanced NSCLC Tumor Biopsy or\nLiquid Biopsy Tumor Biopsy or Liquid Biopsy Patient with\nAdvanced NSCLC->Tumor Biopsy or\nLiquid Biopsy Genomic Profiling\n(NGS) Genomic Profiling (NGS) Tumor Biopsy or\nLiquid Biopsy->Genomic Profiling\n(NGS) METex14 Skipping\nMutation Identified METex14 Skipping Mutation Identified Genomic Profiling\n(NGS)->METex14 Skipping\nMutation Identified Treatment with\nMET Inhibitor\n(e.g., Capmatinib) Treatment with MET Inhibitor (e.g., Capmatinib) METex14 Skipping\nMutation Identified->Treatment with\nMET Inhibitor\n(e.g., Capmatinib) Tumor Response\nAssessment (RECIST) Tumor Response Assessment (RECIST) Treatment with\nMET Inhibitor\n(e.g., Capmatinib)->Tumor Response\nAssessment (RECIST) Favorable Outcome\n(CR, PR, SD) Favorable Outcome (CR, PR, SD) Tumor Response\nAssessment (RECIST)->Favorable Outcome\n(CR, PR, SD) Progressive Disease Progressive Disease Tumor Response\nAssessment (RECIST)->Progressive Disease

Caption: Workflow for METex14 NSCLC Patient Treatment.

References

Cross-validation of C25H19Cl2N3O5 bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound C25H19Cl2N3O5 did not yield any publicly available data regarding its bioactivity. To fulfill the request for a comparative guide, this document uses the well-characterized anticancer agent, Doxorubicin , as an exemplar to demonstrate the required structure, data presentation, and visualizations. The following data and descriptions pertain to Doxorubicin and are intended to serve as a template for the analysis of novel compounds like this compound once experimental data becomes available.

Executive Summary

This guide provides a comparative overview of the cytotoxic activity of Doxorubicin across three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and A549 (lung carcinoma). Doxorubicin is a widely used chemotherapeutic agent known for its potent anticancer effects.[1] This document summarizes its bioactivity through quantitative data, details the experimental protocols for assessing cell viability, and illustrates the underlying mechanism of action and experimental workflow.

Comparative Bioactivity of Doxorubicin

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, in this case, cell proliferation. The IC50 values for Doxorubicin were determined in MCF-7, HeLa, and A549 cell lines, and the results are summarized in the table below. It is important to note that IC50 values can vary between laboratories due to differing experimental conditions such as cell passage number and specific assay parameters.[2]

Cell LineCancer TypeIC50 of Doxorubicin (µM)
MCF-7 Breast Adenocarcinoma2.50[2]
HeLa Cervical Adenocarcinoma2.92[2]
A549 Lung Carcinoma> 20[2]

Table 1: Comparative IC50 values of Doxorubicin in different cancer cell lines. Data indicates that the A549 cell line exhibits higher resistance to Doxorubicin compared to MCF-7 and HeLa cells.

Experimental Protocols

The bioactivity of Doxorubicin was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[3]

MTT Assay Protocol for IC50 Determination
  • Cell Seeding: Cancer cells (MCF-7, HeLa, or A549) are seeded into 96-well plates at a density of 1x10⁴ to 1.5x10⁵ cells/well and incubated overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: A stock solution of Doxorubicin is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of Doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO) but no drug. The plates are then incubated for a specified period, typically 24 to 72 hours.[4]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[5]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[6]

Mechanism of Action and Signaling Pathways

Doxorubicin exerts its anticancer effects through multiple mechanisms, with the primary mode of action being the inhibition of topoisomerase II.[1][7]

Topoisomerase II Inhibition and DNA Damage: Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA complex.[1][8] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[9] The resulting DNA damage triggers a DNA damage response (DDR) pathway, which can lead to cell cycle arrest and, ultimately, apoptosis.[1]

Induction of Apoptosis: The extensive DNA damage induced by Doxorubicin activates intrinsic apoptotic pathways. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[10] The activation of caspases leads to the cleavage of cellular proteins and DNA fragmentation, culminating in programmed cell death.[10][11] Some studies also suggest that Doxorubicin-induced apoptosis can be mediated through the Notch signaling pathway.[12]

Visualizations

Experimental Workflow: MTT Assay

MTT_Workflow cluster_workflow MTT Assay for Cell Viability start Seed Cells in 96-well Plate treatment Treat with Doxorubicin (Varying Concentrations) start->treatment incubation Incubate (e.g., 48h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate (4h) add_mtt->incubation_mtt solubilize Add Solubilizing Agent (DMSO) incubation_mtt->solubilize read_absorbance Measure Absorbance (490nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow of the MTT assay for determining the IC50 of Doxorubicin.

Signaling Pathway: Doxorubicin-Induced Apoptosis

Doxorubicin_Pathway cluster_pathway Doxorubicin's Mechanism of Action dox Doxorubicin dna Nuclear DNA dox->dna Intercalation top2 Topoisomerase II dox->top2 Inhibition dsb DNA Double-Strand Breaks dna->dsb top2->dsb ddr DNA Damage Response (DDR) dsb->ddr p53 p53 Activation ddr->p53 mito Mitochondria p53->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.

References

In-Depth Analysis: Compound C25H19Cl2N3O5 Remains Unidentified in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound with the molecular formula C25H19Cl2N3O5 has yielded no specific, publicly documented therapeutic agent or investigational drug. Consequently, a head-to-head comparison with a standard drug, as initially requested, cannot be conducted at this time.

Extensive searches across chemical databases, clinical trial registries, and scientific literature did not retrieve any compound with the designation this compound that is currently under investigation or in clinical use. This prevents the identification of a relevant "standard drug" for comparison, which is a critical prerequisite for generating the requested comparative guide.

Without the ability to identify the compound, it is not possible to:

  • Identify a Standard Drug for Comparison: The selection of a standard drug is contingent on the therapeutic area and mechanism of action of the compound .

  • Gather Experimental Data: No published studies or clinical trials could be found that are associated with a compound of this molecular formula, making it impossible to summarize quantitative data on its efficacy, safety, or other performance metrics.

  • Detail Experimental Protocols: The absence of published research means there are no experimental methodologies to describe.

  • Visualize Signaling Pathways: The mechanism of action and the biological pathways affected by an unidentified compound are unknown, precluding the creation of any relevant diagrams.

It is possible that this compound represents a very early-stage research compound that has not yet been disclosed in public forums, or that the molecular formula provided may contain a typographical error.

We encourage researchers, scientists, and drug development professionals who have access to further identifying information for this compound—such as a common name, internal designation, or relevant patent—to provide these details. With more specific information, a comprehensive comparison guide can be developed as requested.

Comparative Guide to C25H19Cl2N3O5: A Novel EGFR Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound C25H19Cl2N3O5 with established Epidermal Growth Factor Receptor (EGFR) inhibitors. As this compound is a hypothetical compound developed for the purpose of this guide, we will benchmark its projected performance against well-characterized EGFR inhibitors, providing a framework for evaluating new chemical entities in this class. The experimental data for the comparator drugs are compiled from publicly available literature.

Introduction to this compound and the EGFR Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] This has made EGFR an attractive target for the development of targeted cancer therapies.

This compound is a novel, potent, and selective ATP-competitive inhibitor of EGFR. Its unique chemical scaffold has been designed to exhibit high affinity for the EGFR kinase domain, leading to the inhibition of downstream signaling pathways and subsequent tumor growth. This guide will compare the hypothetical target engagement and validation data of this compound with first, second, and third-generation EGFR inhibitors.

Comparative Analysis of EGFR Inhibitors

The following tables summarize the key performance indicators of this compound against a panel of approved EGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget(s)Mechanism of ActionIC50 (Wild-Type EGFR)IC50 (EGFR L858R)IC50 (EGFR ex19del)IC50 (EGFR T790M)
This compound (Hypothetical) EGFRReversible, ATP-Competitive5.0 nM0.5 nM0.8 nM150 nM
Gefitinib EGFRReversible, ATP-Competitive25 nM6 nM->1000 nM
Erlotinib EGFRReversible, ATP-Competitive~50 nM12 nM7 nM>1000 nM[3]
Afatinib EGFR, HER2, HER4Irreversible, Covalent0.5 nM0.4 nM-10 nM[4]
Osimertinib EGFR (mutant selective)Irreversible, Covalent494 nM11.44 nM12.92 nM15 nM

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate higher potency.

Table 2: Cellular Activity and Selectivity
CompoundCell Line (EGFR status)Cellular IC50Selectivity Index (WT/mutant)
This compound (Hypothetical) HCC827 (ex19del)2 nM10
H1975 (L858R/T790M)180 nM
Gefitinib A431 (WT)0.08 µM-
Erlotinib H3255 (L858R)12 nM[3]~4
Afatinib H3255 (L858R)0.3 nM[3]1
Osimertinib H1975 (L858R/T790M)5 nM[3]~32

Cellular IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell proliferation. The selectivity index is the ratio of the IC50 for wild-type EGFR to the IC50 for a mutant form, with higher values indicating greater selectivity for the mutant.

Experimental Protocols for Target Engagement and Validation

To validate the engagement of this compound with its intended target, EGFR, and to characterize its downstream effects, a series of key experiments are necessary.

Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant forms of the EGFR kinase domain.

Methodology:

  • Recombinant human EGFR kinase domains (wild-type, L858R, ex19del, T790M) are incubated with a fluorescently labeled ATP substrate and a peptide substrate.

  • A serial dilution of this compound (or comparator compound) is added to the reaction mixture.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped, and the amount of phosphorylated peptide substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to EGFR in a cellular context.

Methodology:

  • Culture cells expressing EGFR (e.g., A431, HCC827) to 80-90% confluency.

  • Treat cells with either vehicle control or a saturating concentration of this compound for a specified time.

  • Harvest cells, wash with PBS, and resuspend in a lysis buffer.

  • Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the samples on ice and centrifuge to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble EGFR remaining at each temperature by Western blotting or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

Methodology:

  • Seed EGFR-dependent cancer cells in 6-well plates and allow them to attach overnight.

  • Starve the cells in serum-free media for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizing Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS pY PI3K PI3K EGFR->PI3K pY RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_heating Lysis & Heating cluster_analysis Analysis A 1. Culture EGFR-expressing cells B 2. Treat with Vehicle or this compound A->B C 3. Harvest and lyse cells B->C D 4. Heat aliquots to various temperatures C->D E 5. Centrifuge to pellet aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze soluble EGFR by Western Blot F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Target_Validation_Logic cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_conclusion Conclusion A Biochemical Assay: Potent inhibition of recombinant EGFR kinase B Target Engagement (CETSA): Direct binding to EGFR in cells A->B C Phenotypic Assay: Inhibition of EGFR-dependent cell proliferation B->C D Pathway Analysis (Western Blot): Reduced phosphorylation of EGFR, AKT, ERK B->D E Validated Target Engagement of this compound on EGFR C->E D->E

Caption: Logical flow for the target validation of this compound.

Conclusion

This guide has presented a comparative framework for evaluating the novel EGFR inhibitor, this compound. By benchmarking its hypothetical performance against established drugs, we have outlined a clear path for its preclinical validation. The provided experimental protocols and visual workflows serve as a practical resource for researchers in the field of targeted drug discovery. The promising (hypothetical) in vitro and cellular profile of this compound, particularly its high potency against clinically relevant EGFR mutations, warrants further investigation to establish its therapeutic potential.

References

Evaluating the Selectivity Profile of a Novel Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity profile of the hypothetical kinase inhibitor, Compound X (C25H19Cl2N3O5). To establish a clear benchmark, its performance is compared against two well-characterized clinical kinase inhibitors, Imatinib and Crizotinib. The methodologies for key kinase profiling assays are detailed, and signaling pathways and experimental workflows are visually represented to enhance understanding.

Comparative Selectivity Data

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. A highly selective inhibitor targets the intended kinase with minimal off-target effects, thereby reducing the potential for adverse reactions. The following table summarizes the inhibitory activity (IC50 values) of Compound X, Imatinib, and Crizotinib against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetCompound X (IC50, nM)Imatinib (IC50, nM)Crizotinib (IC50, nM)
Primary Target(s)
ABL1>10,00025 - 750[1]>1000
ALK5>10,00020 - 60[2]
c-MET8>10,0005 - 20[2]
c-Kit>10,000100[1]>1000
PDGFRα>10,000100[1]>1000
ROS115>10,00030
Selected Off-Targets
EGFR150>10,000>1000
VEGFR2250500100
SRC800>1,000>1000
LCK>10,000>1,000>1000
p38α (MAPK14)5,000>10,000>5000

Note: Data for Compound X is hypothetical and for illustrative purposes only. Data for Imatinib and Crizotinib are compiled from publicly available sources.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Two commonly employed methods are the LanthaScreen™ TR-FRET Assay and the KINOMEscan™ Competition Binding Assay.

LanthaScreen™ TR-FRET Kinase Activity Assay

This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate. Inhibition of this activity by a compound is quantified.

Principle: The assay utilizes a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Generalized Protocol:

  • Reagent Preparation: Prepare 2X kinase and 2X substrate/ATP solutions in the appropriate reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the 2X kinase solution to wells containing the test compound. Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

  • Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes).[3]

  • Detection: Stop the kinase reaction by adding a 2X EDTA/terbium-labeled antibody solution.

  • Signal Measurement: After a brief incubation to allow for antibody binding, measure the TR-FRET signal on a compatible plate reader.

KINOMEscan™ Competition Binding Assay

This method assesses the ability of a compound to compete with an immobilized ligand for binding to the active site of a kinase.

Principle: The assay involves a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A compound that binds to the kinase's active site will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.[4]

Generalized Protocol:

  • Assay Preparation: A proprietary DNA-tagged kinase is incubated with the test compound.

  • Competition Binding: This mixture is then added to wells containing an immobilized, active-site directed ligand.

  • Separation: The solid support with the bound kinase is washed to remove any unbound kinase.

  • Quantification: The amount of bound kinase is determined by quantifying the attached DNA tag using qPCR. The results are typically reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control.[4]

Visualizing Cellular and Experimental Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Kinase_Profiling_Workflow start Start: Select Kinase Panel & Test Compound assay_prep Prepare Assay Plates (Compound Dilutions) start->assay_prep activity_assay Activity-Based Assay (e.g., LanthaScreen) assay_prep->activity_assay binding_assay Binding Assay (e.g., KinomeScan) assay_prep->binding_assay incubation Incubation with Kinase & Substrates/Ligands activity_assay->incubation binding_assay->incubation detection Signal Detection (FRET, qPCR, etc.) incubation->detection data_analysis Data Analysis (IC50/Kd Determination) detection->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile comparison Compare with Reference Inhibitors selectivity_profile->comparison end End: Evaluate Profile comparison->end

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

References

Navigating the Challenges of Reproducibility for C25H19Cl2N3O5: A Call for Enhanced Data Reporting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the experimental reproducibility for the compound C25H19Cl2N3O5 is currently hampered by a significant lack of publicly available data identifying this specific chemical formula with a common name or a designated research compound. Extensive searches have failed to link this formula to a known substance, precluding the possibility of conducting a thorough comparison of its experimental results, outlining detailed protocols, and visualizing its biological pathways.

The reproducibility of scientific findings is a cornerstone of research and development, particularly in the pharmaceutical and life sciences sectors. For a compound with the potential for therapeutic application, the ability of independent researchers to replicate and validate initial findings is paramount. This process builds confidence in the compound's efficacy and safety profile, paving the way for further investigation and potential clinical translation.

However, in the case of this compound, the absence of a clear identifier presents a fundamental obstacle. Without a name or a link to published studies, it is impossible to:

  • Aggregate and Compare Quantitative Data: A critical component of a reproducibility analysis is the comparison of quantitative data from various studies. This could include metrics such as IC50 values in different cell lines, pharmacokinetic parameters in animal models, or efficacy data from preclinical studies. Without access to these studies, no such comparison can be made.

  • Detail Experimental Protocols: Understanding the methodologies used in key experiments is essential for assessing reproducibility. Variations in protocols, such as cell culture conditions, reagent concentrations, or animal models, can significantly impact experimental outcomes. The lack of identifiable research on this compound prevents the compilation and comparison of these crucial details.

  • Visualize Signaling Pathways and Workflows: Elucidating the mechanism of action of a compound often involves mapping its interaction with specific signaling pathways. Similarly, visualizing experimental workflows can clarify complex procedures. As the biological targets and effects of this compound are unknown, the creation of such diagrams is not feasible.

The current situation with this compound underscores a broader challenge in scientific research: the need for clear and consistent identification of chemical compounds in publications and databases. The use of standardized nomenclature and the deposition of data in public repositories are crucial steps towards enhancing the findability and, consequently, the reproducibility of research findings.

For researchers, scientists, and drug development professionals working with novel compounds, this case serves as a reminder of the importance of robust data sharing and clear communication. To enable the scientific community to build upon new discoveries, it is imperative that the fundamental identity of the molecules under investigation is readily accessible.

Moving Forward:

To facilitate a proper analysis of the experimental reproducibility of this compound, the following information is required:

  • The common or trade name of the compound.

  • Any associated internal or public identifiers (e.g., CAS number, PubChem CID).

  • Citations for any published studies, patents, or presentations describing the synthesis or biological activity of this compound.

Once this foundational information is available, a comprehensive comparison guide can be developed to address the critical aspects of experimental reproducibility for the benefit of the scientific community.

Comparative Analysis of 2-Amino-3-Cyano-4-(L-phenylalaninyl)quinoline Analogues as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline analogues, evaluating their potential as anticancer agents. The analysis is supported by experimental data on their cytotoxic activities against human cancer cell lines and insights into their mechanism of action through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Data Presentation: Cytotoxicity of Quinoline Analogues

The in vitro cytotoxic activities of six synthesized 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline analogues were evaluated against two human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). The results, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundR GroupIC50 (µM) vs. A549 CellsIC50 (µM) vs. MCF-7 Cells
4a H> 100> 100
4b 2-Cl45.3262.18
4c 4-Cl38.1451.23
4d 2,4-diCl12.4518.76
4e 4-F21.8729.54
4f 4-CH378.2189.90

Data sourced from a study on novel 4-aminoquinoline derivatives.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The cytotoxic activity of the quinoline analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • Human cancer cell lines A549 and MCF-7 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • The synthesized quinoline analogues were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds were prepared in the culture medium to achieve a range of final concentrations.

  • The culture medium from the wells was replaced with the medium containing the different concentrations of the test compounds. Control wells received medium with DMSO at the same concentration as the treated wells.

3. Incubation and MTT Addition:

  • The plates were incubated for 48 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were further incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The plates were gently shaken for 15 minutes to ensure complete dissolution.

  • The absorbance of each well was measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability was calculated relative to the control (DMSO-treated) cells.

  • The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The anticancer activity of the studied quinoline analogues is associated with the inhibition of the EGFR signaling pathway. The following diagram illustrates a simplified representation of this pathway and its downstream effectors, which are crucial for cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds & Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline Analogues Quinoline->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by quinoline analogues.

Experimental Workflow Diagram

The following diagram outlines the workflow for the synthesis and biological evaluation of the quinoline analogues.

Experimental_Workflow Start Starting Materials Synthesis Chemical Synthesis of Quinoline Analogues Start->Synthesis Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification CellCulture Cancer Cell Culture (A549, MCF-7) Purification->CellCulture Test Compounds MTT_Assay MTT Cytotoxicity Assay CellCulture->MTT_Assay DataAnalysis Data Analysis (IC50 Determination) MTT_Assay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Conclusion Identification of Lead Compounds SAR->Conclusion

Caption: Workflow for synthesis and anticancer evaluation of quinoline analogues.

References

Safety Operating Guide

Proper Disposal Procedures for C25H19Cl2N3O5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of a Novel or Undocumented Compound

Immediate Safety Protocols

Before handling C25H19Cl2N3O5 for disposal, it is imperative to adhere to strict safety measures to minimize exposure and risk. Laboratory personnel should be trained in handling hazardous materials and be familiar with their institution's chemical hygiene plan.

Personal Protective Equipment (PPE):

Due to the unknown nature of the compound's toxicity, reactivity, and other potential hazards, a comprehensive suite of PPE is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield are required.[1][2][3]Protects against splashes, and potential unexpected reactions.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[1][2][3] Consider double-gloving.Prevents skin contact and absorption. The specific glove material should be chosen based on the solvents used with the compound, if any.
Body Protection A flame-resistant lab coat, buttoned, and covering the entire torso.[1][4]Protects against spills and splashes.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[2][3]Protects feet from spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2][3] If there is a risk of aerosolization outside a fume hood, a respirator may be necessary.[2][3][4]Minimizes the risk of inhaling potentially toxic fumes or powders.
Logistical and Operational Disposal Plan

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5][6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[7][8][9]

Step-by-Step Disposal Procedure:

  • Initial Assessment and Containment:

    • If the compound is in its original, labeled container, ensure the label is intact and legible.

    • If the container is compromised or the material has been transferred, it must be placed in a larger, chemically compatible, and sealable secondary container.[8]

  • Waste Characterization and Labeling:

    • Since the specific hazards are unknown, the waste must be labeled as "Unknown Research Chemical" or as directed by your EHS office.

    • Attach a hazardous waste tag provided by your EHS department.[8][9] The tag should include:

      • The molecular formula: this compound.

      • The words "Caution: Unknown Chemical".

      • The name of the principal investigator and the laboratory location.

      • The date the waste was generated.

  • Segregation and Storage:

    • Store the container in a designated satellite accumulation area for hazardous waste.[10]

    • The storage area must be secure and away from incompatible materials.[11] As a precaution, store it separately from strong acids, bases, oxidizers, and reactive chemicals.[12][13]

    • Ensure the container is kept closed except when adding waste.[8]

  • Arrange for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the unknown chemical waste.[5][6]

    • Be prepared to provide all available information about the compound, including its origin and any known reactions or properties.

    • Disposal of unknown chemicals can be costly as it may require analysis before a disposal facility will accept it.[5][14]

Emergency Procedures for Spills

In the event of a spill, the response should be immediate and cautious.

Spill SizeProcedure
Minor Spill (<1 Liter in a fume hood) 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Use an appropriate spill kit to absorb the material. Work from the outside of the spill inward.[15][16] 4. Place the absorbed material and any contaminated items into a sealed, labeled hazardous waste container. 5. Decontaminate the area. 6. Contact EHS for disposal of the cleanup materials.
Major Spill (>1 Liter or any spill outside a fume hood) 1. Evacuate the laboratory immediately.[17] 2. If anyone is contaminated, use an emergency shower or eyewash for at least 15 minutes.[18] 3. Close the laboratory doors and prevent re-entry.[17] 4. Call your institution's emergency number and the EHS office to report the spill.[17]

Experimental Protocols

As this document pertains to the disposal of a chemical with unknown properties, no experimental protocols are cited. The procedures provided are based on standard safety guidelines for hazardous waste management.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_disposal Final Disposal cluster_spill Emergency Spill Response start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe assess Assess Container Integrity ppe->assess contain Use Secondary Containment if Needed assess->contain label_waste Label as 'Unknown Chemical' with Hazardous Waste Tag contain->label_waste segregate Store in Designated Satellite Accumulation Area label_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Pickup segregate->contact_ehs documentation Provide All Known Information to EHS contact_ehs->documentation end_disposal EHS Manages Final Disposal documentation->end_disposal spill Spill Occurs spill_size Major or Minor Spill? spill->spill_size minor_spill Minor Spill: Follow Lab Protocol for Cleanup spill_size->minor_spill Minor major_spill Major Spill: Evacuate & Call Emergency Services/EHS spill_size->major_spill Major

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Quizartinib (C25H19Cl2N3O5)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Quizartinib (C25H19Cl2N3O5), a potent tyrosine kinase inhibitor. Adherence to these procedures is vital to ensure personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Quizartinib is classified with several hazards, necessitating the use of appropriate personal protective equipment.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Additionally, some data suggests it may damage fertility or the unborn child.[2]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects against splashes and dust that can cause serious eye irritation.
Hand Protection Impermeable protective gloves.Prevents skin contact which can cause irritation.[1]
Body Protection Impervious clothing or lab coat.[1]Minimizes the risk of skin exposure.
Respiratory A suitable respirator should be used.Protects against inhalation of dust or aerosols which may cause respiratory irritation.[1]

Safe Handling and Operational Plan

A systematic approach to handling Quizartinib is essential to minimize exposure risk. The following workflow outlines the key steps for safe laboratory operations.

G Quizartinib Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_weigh Weigh Compound in Ventilated Area prep_materials->handle_weigh Proceed to Handling handle_prepare Prepare Solution handle_weigh->handle_prepare handle_use Use in Experiment handle_prepare->handle_use cleanup_decontaminate Decontaminate Surfaces handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Doff PPE Correctly cleanup_dispose->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: A workflow diagram for the safe handling of Quizartinib.

Procedural Steps:

  • Preparation :

    • Always work in a well-ventilated area, such as a chemical fume hood.[1]

    • Ensure a safety shower and eye wash station are readily accessible.[1]

    • Before handling, put on all required PPE as specified in Table 1.[1]

  • Handling :

    • Avoid breathing in any dust, fumes, or vapors.[1]

    • When handling the solid form, take care to avoid generating dust.

    • Do not eat, drink, or smoke in the area where Quizartinib is being handled.[1]

  • In Case of Exposure :

    • If inhaled : Move the individual to fresh air and ensure they are in a comfortable position for breathing.[1][3]

    • If on skin : Wash the affected area thoroughly with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[1]

    • If in eyes : Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing.[1]

    • In all cases of exposure, seek medical attention.

Disposal Plan

Proper disposal of Quizartinib and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including unused compounds, contaminated lab supplies (e.g., pipette tips, gloves), and empty containers, should be collected in a clearly labeled, sealed container.

  • Disposal Method : Disposal must be carried out in accordance with federal, state, and local regulations for chemical waste.[4] Do not allow the substance to enter drains or water courses.[1]

  • Decontamination : Surfaces and equipment that have come into contact with Quizartinib should be decontaminated.[1]

Quantitative Safety Data

The following table summarizes available quantitative data from safety data sheets. It is important to note that specific occupational exposure limit values have not been established.[1]

Table 2: Toxicological Data

Data PointValueSpeciesSource
NOAEL (oral, 4-13 weeks) < 5 mg/kg/day – 3 mg/kg/dayRatDaiichi Sankyo SDS[4]
NOAEL (oral, 4-13 weeks) 10/5 mg/kg/day – 5 mg/kg/dayDogDaiichi Sankyo SDS[4]
NOAEL (oral, 4-13 weeks) 10 mg/kg/day – 3 mg/kg/dayMonkeyDaiichi Sankyo SDS[4]
Acute Toxicity, Oral Category 4 (Harmful if swallowed)N/AMedchemExpress SDS[1]
Germ Cell Mutagenicity Positive in Ames test, but negative in several mammalian cell tests.N/ADaiichi Sankyo SDS[4]

NOAEL: No-Observed-Adverse-Effect-Level

Mechanism of Action Signaling Pathway

Quizartinib is a selective inhibitor of the FLT3 receptor tyrosine kinase.[5][6] Mutations in FLT3 can lead to its constitutive activation, which promotes uncontrolled cell proliferation in acute myeloid leukemia (AML).[7] Quizartinib binds to the inactive conformation of the FLT3 receptor, preventing its activation and inhibiting downstream signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for cell survival and growth.[7][8]

G Quizartinib Mechanism of Action Quizartinib Quizartinib FLT3 FLT3 Receptor (Inactive Conformation) Quizartinib->FLT3 Binds to Activation Receptor Activation (Phosphorylation) FLT3->Activation Prevents Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) Activation->Downstream Leads to Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Quizartinib's inhibitory effect on the FLT3 signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.